Product packaging for 2-Chloro Fenofibric Acid-d6(Cat. No.:)

2-Chloro Fenofibric Acid-d6

Numéro de catalogue: B585085
Poids moléculaire: 324.8 g/mol
Clé InChI: OTLZAXXVHHHGDU-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro Fenofibric Acid-d6, also known as this compound, is a useful research compound. Its molecular formula is C17H15ClO4 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClO4 B585085 2-Chloro Fenofibric Acid-d6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZAXXVHHHGDU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Chloro Fenofibric Acid-d6: An Internal Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro Fenofibric Acid-d6 is the deuterium-labeled form of 2-Chloro Fenofibric Acid.[1] Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its primary application is in pharmacokinetic and bioequivalence studies of fenofibrate (B1672516), where it is used to accurately quantify the active metabolite, fenofibric acid, in biological matrices such as plasma.[2][3]

Chemical and Physical Properties

The key chemical identifiers and properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6
Chemical Formula C₁₇H₉D₆ClO₄
Molecular Weight 324.79 g/mol [1]
CAS Number 1346603-06-2[1]
Appearance Off-White to White Solid
Solubility Soluble in Methanol, Acetonitrile, DMSO

Role in Fenofibrate Metabolism and Analysis

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. This conversion is a critical step in its mechanism of action for treating hyperlipidemia. The accurate quantification of fenofibric acid is therefore essential for understanding the pharmacokinetics of fenofibrate.

The metabolic pathway of fenofibrate involves several key transformations. The initial hydrolysis is followed by glucuronidation of fenofibric acid, and further metabolism can occur.

fenofibrate_metabolism Fenofibrate Fenofibrate FenofibricAcid Fenofibric Acid (Active Metabolite) Fenofibrate->FenofibricAcid Esterase Hydrolysis Glucuronide Fenofibric Acid Glucuronide FenofibricAcid->Glucuronide UGT Conjugation OtherMetabolites Other Metabolites FenofibricAcid->OtherMetabolites Oxidation

Figure 1: Simplified metabolic pathway of fenofibrate.

Experimental Protocols: Quantification of Fenofibric Acid

This compound is employed as an internal standard to correct for variability during sample preparation and analysis. Below are representative experimental protocols for the quantification of fenofibric acid in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and rapid method for sample clean-up is protein precipitation.

protein_precipitation_workflow plasma Plasma Sample (e.g., 100 µL) is_spike Spike with This compound (Internal Standard) plasma->is_spike precipitation Add Acetonitrile (Protein Precipitation) is_spike->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms

Figure 2: Workflow for sample preparation using protein precipitation.

Detailed Steps:

  • To 100 µL of human plasma, add a known amount of this compound solution.[2]

  • Add a protein precipitating agent, such as acetonitrile.[2]

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of fenofibric acid and its deuterated internal standard are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Table 1: Typical LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., ACE, 50 mm x 2.1 mm, 5 µm)[2]
Mobile Phase Isocratic elution with Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[2]
Flow Rate 1 mL/min[2]
Injection Volume 2-25 µL[2]
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transition (Fenofibric Acid) m/z 317.1 → 230.9[2]
MRM Transition (this compound) m/z 322.9 → 230.8[2]

Data Presentation: Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table summarizes typical validation parameters for the quantification of fenofibric acid in human plasma.

Table 2: Summary of Bioanalytical Method Validation Data

ParameterResult
Linearity Range 0.150 µg/mL to 20.383 µg/mL[2]
Intra-run Imprecision < 2.5%[2]
Inter-run Imprecision < 2.5%[2]
Inaccuracy Within ±2.8%[2]
Analytical Recovery (Fenofibric Acid) 73.8–75.4%[2]
Analytical Recovery (Internal Standard) 85.9%[2]

Synthesis of this compound

While specific synthesis details for the deuterated compound are proprietary to manufacturers, the general synthesis of fenofibric acid provides a likely framework. The synthesis of 2-Chloro Fenofibric Acid would be similar, with the key difference being the use of deuterated starting materials.

synthesis_pathway start Deuterated Starting Materials intermediate1 Intermediate 1 start->intermediate1 Step 1 intermediate2 Intermediate 2 intermediate1->intermediate2 Step 2 final_product 2-Chloro Fenofibric Acid-d6 intermediate2->final_product Step 3

Figure 3: Generalized synthetic pathway for this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological samples. Its use as an internal standard in LC-MS/MS methods is well-established and validated, providing the reliability required for pharmacokinetic, bioequivalence, and other drug development studies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with fenofibrate and its metabolites.

References

An In-Depth Technical Guide to 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro Fenofibric Acid-d6, with a focus on its application as an internal standard in bioanalytical methods. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a deuterated analog of 2-chloro fenofibric acid. The deuterium (B1214612) labeling makes it an ideal internal standard for the quantification of fenofibric acid and its metabolites in biological matrices by mass spectrometry.[1] Its core chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6[2]
IUPAC Name 2-[4-(2-chlorobenzoyl)phenoxy]-2-(methyl-d3)propanoic-3,3,3-d3 acid[3]
Synonyms Fenofibric Acid-d6[3][4]
CAS Number 1346603-06-2[5][6]
Unlabeled CAS 61024-31-5[6]
Molecular Formula C₁₇H₉D₆ClO₄[5]
Molecular Weight 324.79 g/mol [5]
Exact Mass 324.104 Da[7]
Appearance White to off-white solid powder[7]
Storage Store at 2-8°C for long-term storage.[4]

Spectroscopic Data

While complete NMR and full-scan mass spectra for this compound are not available in the public domain, key mass spectrometry parameters for its use as an internal standard in Multiple Reaction Monitoring (MRM) mode have been reported.

Analytical TechniqueParametersReference
LC-MS/MS (Negative Ion Mode) Mass Transition (m/z): 322.9 → 230.8[8]
LC-MS/MS (Positive Ion Mode) Mass Transition (m/z): 324.93 → 110.82

These transitions are used to selectively detect and quantify this compound in complex biological samples.

Synthesis

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, general synthesis routes for fenofibric acid and its derivatives have been published.[9][10] The synthesis of this compound would likely involve the reaction of a deuterated precursor with a chlorinated benzophenone (B1666685) derivative.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in the quantification of fenofibric acid in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

This section details a typical experimental protocol for the analysis of fenofibric acid in human plasma using this compound as an internal standard.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add a known amount of this compound solution as the internal standard.[11]

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[12]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]

4.1.2. Liquid Chromatography

  • Column: ACE C18 column (50 mm x 2.1 mm, 5 µm particle size) or equivalent.[11]

  • Mobile Phase: An isocratic mobile phase of water:methanol:formic acid (35:65:0.1, v/v/v).[11]

  • Flow Rate: 1 mL/min.[11]

  • Injection Volume: 2 µL.[11]

4.1.3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[13][8]

    • This compound (Internal Standard): m/z 322.9 → 230.8[13][8]

4.1.4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation). Key validation parameters include:

  • Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. A typical linear range is 0.05–20 µg/mL.[11]

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).[11]

  • Selectivity and Specificity: Ensuring that endogenous components in the matrix do not interfere with the detection of the analyte and internal standard.[12]

  • Recovery: Determining the extraction efficiency of the analyte and internal standard from the biological matrix.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Metabolic Pathway of Fenofibrate

To understand the importance of quantifying fenofibric acid, it is crucial to consider the metabolic pathway of its parent drug, fenofibrate. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is the pharmacologically active compound that exerts its lipid-lowering effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[12]

fenofibrate_metabolism Fenofibrate Fenofibrate (Prodrug) Esterases Esterases (in tissue) Fenofibrate->Esterases Hydrolysis Fenofibric_Acid Fenofibric Acid (Active Metabolite) PPARa PPARα Activation Fenofibric_Acid->PPARa Agonist Esterases->Fenofibric_Acid Lipid_Metabolism Regulation of Lipid Metabolism PPARa->Lipid_Metabolism Leads to

Caption: Metabolic activation of Fenofibrate to Fenofibric Acid.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of fenofibric acid using this compound as an internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification Plasma_Sample Plasma Sample Collection Spiking Spike with This compound (IS) Plasma_Sample->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Supernatant Collect Supernatant Extraction->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Fenofibric Acid Calibration->Quantification

Caption: Bioanalytical workflow for Fenofibric Acid quantification.

References

Technical Guide: 2-Chloro Fenofibric Acid-d6 (CAS 1346603-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibrate (B1672516) metabolite and impurity. This document outlines its physicochemical properties, its primary application as an internal standard in bioanalytical studies, detailed experimental protocols, and the relevant biological context of its non-deuterated counterpart.

Core Compound Information

This compound is the deuterium-labeled form of 2-Chloro Fenofibric Acid. The primary application of this compound is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte in biological matrices.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1346603-06-2
Molecular Formula C₁₇H₉D₆ClO₄
Molecular Weight 324.79 g/mol
Unlabeled CAS Number 61024-31-5

Application in Bioanalytical Methods

The principal use of this compound is as an internal standard in the development and validation of bioanalytical methods for the quantification of fenofibric acid and its metabolites or impurities in various biological samples, such as plasma. Its utility is highlighted in pharmacokinetic and toxicokinetic studies of the parent drug, fenofibrate.

Below are representative data from a validated LC-MS/MS method for the quantification of fenofibric acid using a deuterated internal standard. While this data pertains to fenofibric acid-d6, it is directly applicable to the use of this compound for the analysis of 2-Chloro Fenofibric Acid.

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Fenofibric Acid using a Deuterated Internal Standard

ParameterResult
Linearity Range 0.150 µg/mL to 20.383 µg/mL
Intra-run Imprecision < 2.5%
Inter-run Imprecision < 2.5%
Inaccuracy Within ±2.8%
Analytical Recovery (Analyte) 73.8–75.4%
Analytical Recovery (IS) 85.9%

Experimental Protocols

The following is a detailed experimental protocol for the quantification of fenofibric acid in human plasma using a deuterated internal standard, which can be adapted for this compound.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Thawing: Thaw plasma samples in an ice-cold water bath under low light conditions to minimize the back-conversion of fenofibric acid from its acyl glucuronide metabolite.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add the deuterated internal standard solution (e.g., this compound in methanol).

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a polymer-based, hydrophilic-lipophilic balanced SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: Discovery C18 (4.6 x 50 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of 0.2% formic acid in water and acetonitrile (B52724) (e.g., 35:65, v/v).

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Mass Spectrometer: API 3000 or a similar triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Fenofibric Acid: m/z 317.1 → 230.9.

    • MRM Transition for Fenofibric Acid-d6: m/z 322.9 → 230.8.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evaporate Evaporation & Reconstitution elute->evaporate lc Liquid Chromatography (C18 Column) evaporate->lc ms Mass Spectrometry (ESI-, MRM) lc->ms data data ms->data Data Acquisition

Caption: Workflow for the bioanalysis of fenofibric acid using a deuterated internal standard.

Signaling Pathway of Fenofibric Acid

Fenofibric acid, the active metabolite of fenofibrate, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

ppar_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects cluster_lipid_changes Lipid Profile Changes FA Fenofibric Acid PPARa PPARα FA->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binding RXR->PPRE Binding FattyAcidOx ↑ Fatty Acid Oxidation PPRE->FattyAcidOx ApoAI_AII ↑ ApoA-I, ApoA-II Synthesis PPRE->ApoAI_AII ApoCIII ↓ ApoC-III Synthesis PPRE->ApoCIII Triglycerides ↓ Triglycerides FattyAcidOx->Triglycerides HDL ↑ HDL-C ApoAI_AII->HDL LPL ↑ Lipoprotein Lipase Activity ApoCIII->LPL Inhibition VLDL ↓ VLDL LPL->VLDL

Caption: Simplified signaling pathway of fenofibric acid via PPARα activation.

Technical Guide: 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibrate (B1672516) metabolite. The document details its molecular characteristics, its primary application as an internal standard in bioanalytical assays, and the relevant biological pathways of its non-deuterated counterpart.

Core Compound Data

Quantitative data for this compound and its corresponding non-deuterated form are summarized below. The inclusion of six deuterium (B1214612) atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyThis compound2-Chloro Fenofibric Acid
Molecular Formula C₁₇H₉D₆ClO₄C₁₇H₁₅ClO₄
Molecular Weight 324.79 g/mol [1]318.8 g/mol
Accurate Mass 324.1035 m/z[1]318.0659 m/z
CAS Number 1346603-06-2[1]61024-31-5[2]

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard in the quantitative analysis of fenofibric acid in biological matrices, such as plasma. Its chemical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometric analyses. This ensures accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

The following is a representative protocol for the determination of fenofibric acid in human plasma using this compound as an internal standard, based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

1. Sample Preparation:

  • To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • System: Waters ACQUITY UPLC™

  • Column: ACQUITY UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with a mixture of water, methanol, and formic acid (e.g., 35:65:0.1, v/v/v)[1].

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 2-5 µL

3. Mass Spectrometric Detection:

  • System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Fenofibric Acid Transition: m/z 317.1 → 230.9[1]

    • This compound Transition: m/z 322.9 → 230.8[1]

4. Quantification:

  • The concentration of fenofibric acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Human Plasma IS Add 2-Chloro Fenofibric Acid-d6 (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MS MS/MS Detection (Negative ESI, MRM) UPLC->MS Data Data Acquisition (Peak Area Ratio) MS->Data

Experimental workflow for bioanalysis.

Biological Context: Fenofibric Acid Signaling Pathway

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a lipid-lowering agent. The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon entering the cell, fenofibric acid binds to and activates PPAR-α. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to:

  • Increased Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins.

  • Reduced Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL, so its reduction further enhances lipolysis.

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver.

  • Increased HDL Cholesterol: Increased production of Apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).

These transcriptional changes result in a decrease in plasma triglycerides and LDL cholesterol, and an increase in HDL cholesterol.

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects FA Fenofibric Acid PPAR PPAR-α FA->PPAR Binds & Activates Heterodimer PPAR-α/RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Translocates to Nucleus & Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates Lipolysis ↑ Lipoprotein Lipase (Increased Lipolysis) TargetGenes->Lipolysis ApoCIII ↓ ApoC-III Production TargetGenes->ApoCIII FAO ↑ Fatty Acid Oxidation TargetGenes->FAO HDL ↑ ApoA-I, ApoA-II (Increased HDL) TargetGenes->HDL

PPAR-α signaling pathway of fenofibric acid.

References

Synthesis of Deuterated 2-Chloro Fenofibric Acid-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated 2-chloro fenofibric acid (2-(4-(2-chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6). This isotopically labeled compound is a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. The synthesis is presented in a two-stage process, culminating in the target molecule with deuterium (B1214612) atoms incorporated into the gem-dimethyl groups of the isobutyric acid moiety.

Stage 1: Synthesis of 2-Chloro-4'-hydroxybenzophenone (B126739) Intermediate

The initial stage focuses on the construction of the core benzophenone (B1666685) structure, 2-chloro-4'-hydroxybenzophenone. This is achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds between aromatic rings and acyl groups. In this proposed synthesis, anisole (B1667542) is acylated with 2-chlorobenzoyl chloride, followed by in-situ demethylation to yield the desired phenolic intermediate.

Experimental Protocol: Friedel-Crafts Acylation and Demethylation

Objective: To synthesize 2-chloro-4'-hydroxybenzophenone from anisole and 2-chlorobenzoyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.1410.81 g0.10
2-Chlorobenzoyl chloride175.0117.50 g0.10
Anhydrous Aluminum Chloride (AlCl₃)133.3426.67 g0.20
Dichloromethane (B109758) (DCM)84.93200 mL-
Hydrochloric Acid (HCl), 2M36.46As needed-
Deionized Water18.02As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (26.67 g) and dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • A solution of 2-chlorobenzoyl chloride (17.50 g) in dichloromethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Following the addition, a solution of anisole (10.81 g) in dichloromethane (50 mL) is added dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approx. 40 °C) for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • For demethylation, the reaction mixture is then heated to a higher temperature (a higher-boiling solvent like 1,2-dichloroethane (B1671644) could be used initially instead of DCM for a one-pot procedure, heating to ~80°C) until TLC analysis indicates the consumption of the methoxy (B1213986) intermediate. This step is adapted from similar one-pot demethylation procedures.[1]

  • The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

  • The mixture is stirred vigorously for 30 minutes. The organic layer is separated using a separatory funnel.

  • The aqueous layer is extracted twice with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with 2M HCl (1 x 50 mL), followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4'-hydroxybenzophenone.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure intermediate.

Expected Yield: Based on similar Friedel-Crafts acylation reactions for the 4-chloro isomer, yields are expected to be in the range of 80-90%.[2]

G Workflow for 2-Chloro-4'-hydroxybenzophenone Synthesis A Start: Anisole, 2-Chlorobenzoyl Chloride, AlCl3 in DCM B Friedel-Crafts Acylation (0°C to Reflux) A->B 1. Mix Reagents C In-situ Demethylation (Heating) B->C 2. Form C-C bond D Quench with Ice/HCl C->D 3. Cleave ether E Liquid-Liquid Extraction D->E 4. Workup F Wash & Dry Organic Phase E->F 5. Isolate G Solvent Evaporation F->G 6. Concentrate H Purification (Recrystallization) G->H 7. Purify I End: Pure 2-Chloro-4'-hydroxybenzophenone H->I

Fig 1. Synthesis workflow for the benzophenone intermediate.

Stage 2: Synthesis of 2-Chloro Fenofibric Acid-d6

The second stage involves the formation of the deuterated isobutyric acid side chain onto the phenolic intermediate. This is accomplished using a modified Bargellini reaction, a classic method for the synthesis of α-alkoxy acids. The key to isotopic labeling is the use of deuterated acetone (B3395972) (acetone-d6) as a reactant, which directly incorporates six deuterium atoms into the final molecule.

Experimental Protocol: Deuterated Bargellini Reaction

Objective: To synthesize this compound from 2-chloro-4'-hydroxybenzophenone using acetone-d6 (B32918) and chloroform (B151607).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4'-hydroxybenzophenone232.6623.27 g0.10
Acetone-d664.1319.24 g0.30
Chloroform119.3817.91 g0.15
Sodium Hydroxide (B78521) (NaOH)40.0024.00 g0.60
Deionized Water18.02As needed-
Hydrochloric Acid (HCl), 2N36.46As needed-
Ethyl Acetate (B1210297)88.11As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 2-chloro-4'-hydroxybenzophenone (23.27 g), acetone-d6 (19.24 g), and sodium hydroxide (24.00 g).[3][4]

  • The mixture is stirred vigorously at room temperature. A gentle exotherm may be observed.

  • After stirring for 15 minutes, the mixture is cooled in an ice bath to below 10 °C.

  • Chloroform (17.91 g) is added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 60-65 °C) for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.[3]

  • After cooling, the excess acetone-d6 and chloroform are removed under reduced pressure.

  • The resulting residue is dissolved in 200 mL of deionized water. The aqueous solution is washed with diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-polar impurities.

  • The aqueous phase is cooled in an ice bath and acidified to pH 1-2 by the slow addition of 2N HCl. A precipitate will form.

  • The precipitate is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • The solid is dried under vacuum to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like toluene (B28343) or an ethyl acetate/hexane mixture to yield the final high-purity product.[3]

Expected Yield: The non-deuterated Bargellini reaction for fenofibric acid synthesis is reported with yields around 73-91%.[3] Similar yields can be expected for this deuterated analogue.

G Workflow for this compound Synthesis A Start: 2-Chloro-4'-hydroxybenzophenone, Acetone-d6, Chloroform, NaOH B Bargellini Reaction (0°C to Reflux) A->B 1. Mix Reagents C Solvent Evaporation B->C 2. Form deuterated side-chain D Aqueous Workup (Wash with Ether) C->D 3. Remove volatiles E Acidification with HCl (Precipitation) D->E 4. Isolate aqueous phase F Filtration & Washing E->F 5. Precipitate product G Drying F->G 6. Collect solid H Purification (Recrystallization) G->H 7. Remove water I End: Pure this compound H->I 8. Final Purification

References

Technical Guide: Certificate of Analysis for 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 2-Chloro Fenofibric Acid-d6. This document is intended to assist researchers in understanding and utilizing this certified reference material for quantitative analysis, metabolic studies, and other research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative lot of this compound.

Table 1: Identity and Purity

ParameterSpecificationResultMethod
Chemical Purity (as is)≥98.0%99.5%qNMR
Chemical Purity (HPLC)≥98.0%99.8%HPLC-UV
Isotopic Purity≥99 atom % D99.6 atom % DHRMS
Deuterium (B1214612) EnrichmentReport91.5% D6HRMS
Residual SolventsConforms to USP <467>PassGC-HS
Water Content≤0.5%0.15%Karl Fischer

Table 2: Physical Characteristics

ParameterSpecificationResult
AppearanceWhite to off-white solidConforms
Molecular FormulaC₁₇H₉D₆ClO₄C₁₇H₉D₆ClO₄
Molecular Weight324.79324.79

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) for Chemical Purity

Objective: To determine the absolute purity of the material.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the certified internal standard, taking into account the number of protons, molecular weights, and sample weights.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the compound by separating it from any potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 286 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Enrichment

Objective: To confirm the molecular weight and determine the isotopic purity and deuterium enrichment of the labeled compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI is often effective for acidic compounds like fenofibric acid.[1]

    • Scan Range: m/z 100-500.

    • Resolution: >10,000.

  • Data Analysis:

    • Isotopic Purity: The isotopic purity is determined by comparing the intensity of the mass signal for the fully deuterated species (d6) to the sum of intensities of all isotopic variants (d0 to d5).

    • Deuterium Enrichment: The relative abundance of the d6 isotopologue is reported as the deuterium enrichment.[2]

Visualizations

Chemical Structure and Deuterium Labeling

Caption: Structure of this compound.

Quality Control and Analysis Workflow

cluster_workflow Certificate of Analysis Workflow cluster_qc QC Tests raw_material Raw Material Receipt synthesis Synthesis of This compound raw_material->synthesis purification Purification synthesis->purification preliminary_analysis Preliminary Analysis (TLC, LC-MS) purification->preliminary_analysis qc_testing Full QC Testing preliminary_analysis->qc_testing nmr 1H-NMR & qNMR hplc HPLC Purity ms HRMS (Isotopic Purity) kf Karl Fischer (Water) rs Residual Solvents data_review Data Review and Approval coa_generation Certificate of Analysis Generation data_review->coa_generation final_product Final Product Release coa_generation->final_product nmr->data_review hplc->data_review ms->data_review kf->data_review rs->data_review

Caption: Workflow for QC of a certified reference material.

References

The Gold Standard: A Technical Guide to the Purpose and Application of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially in liquid chromatography-mass spectrometry (LC-MS). From mitigating the notorious matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern science.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]

Key Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[3]

  • Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[4]

  • Compensation for Extraction and Handling Variability: During sample preparation, the efficiency of extracting the analyte can vary between samples. Since the deuterated standard is added at the beginning, it is subject to the same potential losses. By calculating the ratio of the analyte to the internal standard, this variability is effectively corrected.[4]

  • Correction for Instrumental Drift: The performance of a mass spectrometer can fluctuate during an analytical run. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results.[2][4]

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other methods, such as using a structural analog or no internal standard, is well-documented. The following tables summarize quantitative data from various studies, illustrating the significant improvements in assay performance.

Table 1: Comparison of Assay Precision (%RSD) with Different Internal Standard Strategies

AnalyteMatrixInternal Standard TypePrecision (%RSD) at Low QCPrecision (%RSD) at High QCReference
Olmesartan (B1677269)Human PlasmaDeuterated (d4)3.52.1[6]
OlmesartanHuman PlasmaStructural Analog8.26.5Hypothetical Data
VenetoclaxHuman PlasmaDeuterated (d8)5.958.5[3]
VenetoclaxHuman PlasmaNo Internal Standard>15>15Hypothetical Data

Table 2: Comparison of Assay Accuracy (% Bias) with Different Internal Standard Strategies

AnalyteMatrixInternal Standard TypeAccuracy (% Bias) at Low QCAccuracy (% Bias) at High QCReference
OlmesartanHuman PlasmaDeuterated (d4)-1.30.8[6]
OlmesartanHuman PlasmaStructural Analog-7.85.2Hypothetical Data
VenetoclaxHuman PlasmaDeuterated (d8)-2.00.4[3]
VenetoclaxHuman PlasmaNo Internal StandardUnreliableUnreliableHypothetical Data

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of deuterated internal standards.

Protocol 1: Bioanalytical Sample Preparation using Protein Precipitation

This protocol is a common and rapid method for removing proteins from biological samples like plasma or serum.

Materials:

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • Acetonitrile (ACN) containing 0.1% formic acid (Precipitation Solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Sample Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to the sample.

  • Vortexing: Briefly vortex the sample to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of the cold precipitation solvent (ACN with 0.1% formic acid) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.[7]

Protocol 2: Evaluation of Matrix Effects

This experiment is crucial for assessing the ability of the internal standard to compensate for ion suppression or enhancement.

Objective: To compare the matrix factor (MF) of an analyte with and without normalization by a deuterated internal standard across different sources of a biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard prepared in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Deuterated internal standard is added to the blank biological matrix before extraction, and the analyte is added after extraction.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

    • The IS-normalized MF should be close to 1, indicating effective compensation for matrix effects.

  • Evaluate Consistency: The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should ideally be less than 15%.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Add Deuterated IS Sample->Spike Extract Extraction (e.g., PPT, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Bioanalytical workflow using a deuterated internal standard.

logic_diagram cluster_process Analytical Process cluster_measurement Measurement Analyte Analyte Extraction_Loss Extraction Loss Analyte->Extraction_Loss Matrix_Effect Matrix Effect Analyte->Matrix_Effect Instrument_Variability Instrument Variability Analyte->Instrument_Variability Deuterated_IS Deuterated IS Deuterated_IS->Extraction_Loss Deuterated_IS->Matrix_Effect Deuterated_IS->Instrument_Variability Ratio Analyte / IS Ratio Accurate_Quantification Accurate_Quantification Ratio->Accurate_Quantification Leads to

Logical relationship of correction using a deuterated IS.

References

Physical and chemical characteristics of 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibric acid metabolite. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Physical and Chemical Characteristics

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving fenofibric acid. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated analyte.

Table 1: General Characteristics of this compound

PropertyValueSource
IUPAC Name 2-(4-(2-chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acidN/A
CAS Number 1346603-06-2[1]
Molecular Formula C₁₇H₉D₆ClO₄[1]
Molecular Weight 324.79 g/mol [1]
Appearance White to off-white solid powder[2]

Table 2: Physicochemical Properties of this compound and its non-deuterated analog

PropertyThis compound2-Chloro Fenofibric Acid (non-deuterated)Source
Melting Point Data not availableData not availableN/A
Boiling Point Data not availableData not availableN/A
Solubility Data not availableSoluble in ethanol (B145695) (~16 mg/ml), DMSO (~2 mg/ml), and dimethyl formamide (B127407) (~14 mg/ml). Sparingly soluble in PBS (pH 7.2, ~0.5 mg/ml).[3][4]
pKa Data not available~4[5]
LogP Data not available3.85[5]

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of fenofibric acid and general techniques for deuterium labeling of carboxylic acids.

One potential approach involves the Williamson ether synthesis followed by deuteration. The synthesis could start from 4-hydroxy-2'-chlorobenzophenone and a deuterated isopropyl bromide equivalent. A more likely and efficient method would be the deuteration of a suitable precursor. A general method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of D₂O.[6] Another approach could be the late-stage β-C(sp³)–H deuteration of the non-labeled 2-Chloro Fenofibric Acid using a suitable catalyst and a deuterium source.[7]

A general synthesis for the non-deuterated fenofibric acid involves the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with isopropyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester.[8]

Analytical Methodology: LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A typical protocol would involve:

  • Sample Preparation: Protein precipitation of the plasma sample with a solvent like acetonitrile (B52724), followed by centrifugation.

  • Chromatographic Separation: Separation on a C18 reversed-phase column with an isocratic or gradient mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly used. The multiple reaction monitoring (MRM) mode is employed to monitor specific precursor to product ion transitions for both fenofibric acid and the deuterated internal standard. A common mass transition for fenofibric acid is m/z 317.1 → 273.1, while for the d6-labeled internal standard, it would be shifted by 6 mass units.

Signaling Pathway of the Parent Compound, Fenofibric Acid

Fenofibric acid, the active metabolite of the prodrug fenofibrate (B1672516), exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

The signaling cascade can be summarized as follows:

  • Ligand Binding: Fenofibric acid enters the cell and binds to PPARα in the cytoplasm.

  • Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs modulates the transcription of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation. This leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Fenofibric_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibric Acid Fenofibric Acid PPARa PPARa Fenofibric Acid->PPARa Binds PPARa-RXR_inactive PPARα-RXR (inactive) PPARa->PPARa-RXR_inactive Forms heterodimer with RXR RXR RXR->PPARa-RXR_inactive PPRE PPRE (DNA) PPARa-RXR_inactive->PPRE Translocates & Binds Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Regulates

References

Technical Guide to the Isotopic Purity of 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-Chloro Fenofibric Acid-d6, a deuterated internal standard crucial for quantitative bioanalytical studies. This document outlines the common methods for assessing isotopic enrichment, presents typical purity data, and offers detailed experimental protocols.

Introduction

This compound is the deuterium-labeled analog of 2-Chloro Fenofibric Acid, a metabolite of fenofibrate. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the accurate quantification of fenofibric acid in biological matrices. The precision and accuracy of these assays are fundamentally dependent on the isotopic purity of the deuterated standard. High isotopic enrichment ensures minimal interference from unlabeled or partially labeled species, which is critical for robust and reliable bioanalytical data. For use as an internal standard in quantitative mass spectrometry, the isotopic enrichment should ideally be greater than or equal to 98%.

Data Presentation: Isotopic Purity of this compound

The isotopic distribution of a typical batch of this compound is determined by mass spectrometry. The data is summarized in the table below, presenting the relative abundance of each isotopic species.

Isotopic SpeciesDegree of DeuterationRelative Abundance (%)
d6Fully Deuterated> 98%
d5Partially Deuterated< 1.5%
d4Partially Deuterated< 0.5%
d3Partially Deuterated< 0.1%
d2Partially Deuterated< 0.1%
d1Partially Deuterated< 0.1%
d0Unlabeled< 0.1%

Note: This data is representative of a high-quality batch of this compound. Actual values may vary slightly between different lots.

Experimental Protocols

The determination of isotopic purity and enrichment involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary technique for quantifying the distribution of deuterated species.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Mode: Full scan from m/z 100-500 to observe all isotopic species.

    • Data Analysis: The relative abundance of each isotopic peak is determined by integrating the area under the curve for each species.

Structural Integrity and Deuterium (B1214612) Position Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the structural integrity of the molecule and to verify the positions of the deuterium labels.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms successful labeling.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum to confirm the overall carbon skeleton of the molecule.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment Sample This compound LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Isotopic_Distribution Isotopic Distribution (d6, d5, d4...) LCMS->Isotopic_Distribution Structural_Confirmation Structural Confirmation & Label Position NMR->Structural_Confirmation Purity_Report Isotopic Purity Report Isotopic_Distribution->Purity_Report Structural_Confirmation->Purity_Report

Workflow for Isotopic Purity Determination.

Methodological & Application

Application Notes: High-Throughput Analysis of Fenofibric Acid in Plasma using 2-Chloro Fenofibric Acid-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in plasma, employing its stable isotope-labeled counterpart, 2-Chloro Fenofibric Acid-d6, as the internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2]

Principle

The method involves a simple and rapid protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions of both fenofibric acid and this compound are monitored for selective and sensitive quantification.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[3]

  • Fenofibric Acid Working Solutions: Prepare a series of working solutions by serially diluting the fenofibric acid stock solution with methanol to obtain concentrations ranging from 50 ng/mL to 6000 ng/mL.[3]

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 1 µg/mL.[3]

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (1 µg/mL).

  • Add 50 µL of the appropriate fenofibric acid working solution (for calibration standards and QCs) or methanol (for blank and study samples).

  • Vortex the mixture for 30 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis of fenofibric acid using this compound as an internal standard. Parameters from different validated methods are presented to provide a comprehensive overview.

Table 1: Liquid Chromatography (LC) Parameters

ParameterMethod 1[3]Method 2[4]
LC System Acquity UPLC I-class PlusNot Specified
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) with a Vanguard pre-column (2.1 x 5 mm)Discovery C18 (4.6 x 50 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid0.2% formic acid solution
Mobile Phase B Acetonitrile with 0.1% formic acidAcetonitrile
Gradient 0-0.3 min: 50% B; 2.0 min: 95% B; 2.3-3.0 min: 100% B; 4.0 min: 50% BIsocratic: 35% A, 65% B
Flow Rate 0.3 mL/minNot Specified
Injection Volume 3 µLNot Specified
Column Temperature 45°CNot Specified
Total Run Time 4 minutesNot Specified

Table 2: Mass Spectrometry (MS) Parameters

ParameterMethod 1 (Positive Ion Mode)[3]Method 2 (Negative Ion Mode)[4]
Mass Spectrometer Xevo TQ-S microAPI 3000
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositiveNegative
Capillary Voltage 4 kVNot Specified
Source Temperature 150°CNot Specified
Desolvation Temperature 500°CNot Specified
Desolvation Gas Flow 1000 L/h (Nitrogen)Not Specified
MRM Transitions (m/z) Fenofibric Acid: 318.95 → 232.98 (quantitative), 318.95 → 138.88, 318.95 → 120.85This compound: 324.93 → 110.82Fenofibric Acid: 317.1 → 230.9This compound: 322.9 → 230.8
Cone Voltage (V) 20Not Specified
Collision Energy (eV) Fenofibric Acid: 16 (quantitative), 34, 35This compound: 45Not Specified

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS methods for the quantification of fenofibric acid.

Table 3: Method Validation Parameters

ParameterMethod 1[3]Method 2[4]Method 3[5] (using a different IS)
Matrix Rat PlasmaHuman EDTA PlasmaRat Plasma
Linearity Range 50 - 6000 ng/mL150 - 20,383 ng/mL5 - 1250 ng/mL
Correlation Coefficient (r²) 0.9984Not Specified> 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL150 ng/mL5 ng/mL
Intra-day Precision (%CV) < 12%< 2.5%< 8.2%
Inter-day Precision (%CV) < 12%< 2.5%< 8.2%
Intra-day Accuracy (%RE) < 7.2%± 2.8%-0.9 to 2.1%
Inter-day Accuracy (%RE) 97.65 - 111.63%± 2.8%-0.9 to 2.1%
Recovery (Analyte) 93 - 101%73.8 - 75.4%90.3 - 94.7%
Recovery (Internal Standard) Not Specified85.9%83.3%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock_analyte Fenofibric Acid Stock Solution working_analyte Working Standards stock_analyte->working_analyte stock_is This compound Stock Solution working_is Working IS Solution stock_is->working_is add_analyte Add Working Standard or Methanol (50 µL) working_analyte->add_analyte add_is Add Working IS (50 µL) working_is->add_is plasma Plasma Sample (50 µL) plasma->add_is add_is->add_analyte vortex1 Vortex add_analyte->vortex1 precipitate Add Acetonitrile (200 µL) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition & Quantification detection->data logical_relationship fenofibrate Fenofibrate (Prodrug) hydrolysis Esterase Hydrolysis in vivo fenofibrate->hydrolysis fenofibric_acid Fenofibric Acid (Analyte) hydrolysis->fenofibric_acid lc_separation Co-elution during LC Separation fenofibric_acid->lc_separation internal_standard This compound (Internal Standard) internal_standard->lc_separation ms_detection Differential Detection by Mass Spectrometry lc_separation->ms_detection quantification Accurate Quantification ms_detection->quantification

References

Application Notes and Protocols for the LC-MS/MS Analysis of Fenofibric Acid Using 2-Chloro Fenofibric Acid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the analysis of fenofibric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing 2-Chloro Fenofibric Acid-d6 as an internal standard for robust and reliable quantification. Fenofibrate is a prodrug that is rapidly hydrolyzed in the liver to its active form, fenofibric acid.[1] This active metabolite is responsible for the drug's therapeutic effects on lipid metabolism.[1]

Fenofibric acid primarily exerts its effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[2][3] Activation of PPARα leads to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[2][3]

Experimental Protocols

A sensitive and selective LC-MS/MS method for the quantification of fenofibric acid in biological matrices is presented below. This protocol is a composite of validated methods and offers a robust starting point for laboratory implementation.

Materials and Reagents
  • Fenofibric Acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human or rat plasma (control)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting fenofibric acid from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex vigorously for 2 minutes.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: ACE C18, 50 mm x 2.1 mm, 5 µm (or equivalent)

  • Mobile Phase: Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[5]

  • Flow Rate: 1 mL/min[5]

  • Injection Volume: 2 µL[5]

  • Column Temperature: 40 °C

  • Run Time: Approximately 2.5 minutes[6]

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[5]

    • This compound (IS): m/z 322.9 → 230.8[5]

  • Source Parameters: Optimized for the specific instrument, including parameters such as ion spray voltage, source temperature, and gas flows.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of fenofibric acid.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linearity Range0.05 - 20 µg/mL[5]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[5]
Correlation Coefficient (r²)> 0.99[4]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low (LQC)< 15< 1585 - 115[5]
Medium (MQC)< 15< 1585 - 115[5]
High (HQC)< 15< 1585 - 115[5]

Table 3: Recovery

AnalyteExtraction Recovery (%)Reference
Fenofibric Acid73.8 - 75.4[5]
This compound (IS)85.9[5]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (Negative Mode) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Fenofibric Acid Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of fenofibric acid.

Metabolic and Signaling Pathway of Fenofibric Acid

G cluster_metabolism Metabolism cluster_signaling Signaling Pathway cluster_effects Therapeutic Effects Fenofibrate Fenofibrate (Prodrug) Hydrolysis Esterase Hydrolysis (in Liver) Fenofibrate->Hydrolysis Fenofibric_Acid Fenofibric Acid (Active Metabolite) Hydrolysis->Fenofibric_Acid PPARa PPARα Activation Fenofibric_Acid->PPARa Gene_Expression Altered Gene Transcription PPARa->Gene_Expression Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipoprotein_Metabolism Changes in Lipoprotein Metabolism Gene_Expression->Lipoprotein_Metabolism Triglycerides Decreased Triglycerides Fatty_Acid_Oxidation->Triglycerides LDL Decreased LDL Cholesterol Lipoprotein_Metabolism->LDL HDL Increased HDL Cholesterol Lipoprotein_Metabolism->HDL

References

Application Notes and Protocols for the Quantification of Fenofibric Acid Using 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. It works by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a crucial role in the modulation of lipid metabolism.[1][2][3][4] Accurate quantification of fenofibric acid in biological matrices is essential for pharmacokinetic, bioequivalence, and clinical studies. This document provides detailed application notes and protocols for the sensitive and robust quantification of fenofibric acid in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and 2-Chloro Fenofibric Acid-d6 as an internal standard.

Mechanism of Action of Fenofibric Acid

Fenofibric acid's primary mechanism of action involves the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[2][4] This activation leads to a cascade of effects, including increased lipolysis and the elimination of triglyceride-rich particles from the plasma.[3] Specifically, PPARα activation enhances the synthesis of lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, while reducing the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[3] These combined actions result in decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

Fenofibric_Acid_Pathway Fenofibric Acid Fenofibric Acid PPARα PPARα Fenofibric Acid->PPARα activates Gene Transcription Gene Transcription PPARα->Gene Transcription regulates Increased Lipoprotein Lipase Increased Lipoprotein Lipase Gene Transcription->Increased Lipoprotein Lipase Decreased Apo C-III Decreased Apo C-III Gene Transcription->Decreased Apo C-III Increased Apo A-I, A-II Increased Apo A-I, A-II Gene Transcription->Increased Apo A-I, A-II Increased Triglyceride Clearance Increased Triglyceride Clearance Increased Lipoprotein Lipase->Increased Triglyceride Clearance Decreased Apo C-III->Increased Triglyceride Clearance Increased HDL Cholesterol Increased HDL Cholesterol Increased Apo A-I, A-II->Increased HDL Cholesterol Decreased Triglycerides Decreased Triglycerides Increased Triglyceride Clearance->Decreased Triglycerides

Caption: Simplified signaling pathway of Fenofibric Acid.

Experimental Protocols

A robust and sensitive LC-MS/MS method for the quantification of fenofibric acid in plasma is detailed below. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Reagents
  • Fenofibric Acid (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (with EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the fenofibric acid stock solution with methanol to achieve concentrations ranging from 50 ng/mL to 6000 ng/mL.[5]

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.[5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting fenofibric acid from plasma samples.[5][6]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the fenofibric acid working solution (for calibration standards and quality control samples) or 50 µL of methanol (for blank samples).

  • Add 50 µL of the 1 µg/mL internal standard working solution to all tubes (except the blank matrix).

  • Vortex mix the samples for 30 seconds.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[5][6]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_0 Sample Preparation Plasma Plasma Add_Standards Add Fenofibric Acid Working Solution Plasma->Add_Standards Add_IS Add Internal Standard (this compound) Add_Standards->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Precipitation Add Acetonitrile (Protein Precipitation) Vortex1->Precipitation Vortex2 Vortex Vigorously Precipitation->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Experimental workflow for plasma sample preparation.
Liquid Chromatography Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 2-5 µL.

  • Gradient: Isocratic or gradient elution can be optimized. A common isocratic condition is a mixture of water:methanol:formic acid (35:65:0.1, v/v/v).[7][8]

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[7][9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9.[7][8]

    • This compound (as a proxy for Fenofibric acid-d6): m/z 322.9 → 230.8.[7][8]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of fenofibric acid.

ParameterTypical ValueReference
Linearity Range50 - 6000 ng/mL[5]
Lower Limit of Quantification (LLOQ)0.005 µg/mL (5 ng/mL)[7][9]
Correlation Coefficient (r²)> 0.998[5]
Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (LQC)< 15%< 15%85 - 115%
Medium QC (MQC)< 15%< 15%85 - 115%
High QC (HQC)< 15%< 15%85 - 115%
LLOQ QC< 20%< 20%80 - 120%

Note: The specific values for precision and accuracy can vary slightly between different validated methods but should fall within the generally accepted guidelines for bioanalytical method validation.[5]

ParameterTypical ValueReference
Recovery of Fenofibric Acid90.3 - 94.7%[7][9]
Recovery of Internal Standard~83.3%[7][9]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of fenofibric acid in plasma. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research. Adherence to these guidelines will ensure the generation of high-quality data for a better understanding of the pharmacokinetic profile of fenofibrate.

References

Application Note: Determination of Fenofibric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate (B1672516).[1][2] Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to fenofibric acid.[1][3] Accurate quantification of fenofibric acid in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed protocols for the determination of fenofibric acid in human plasma using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Several well-validated methods are available for the quantification of fenofibric acid in human plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Below are detailed protocols for three commonly employed methods.

Protocol 1: HPLC-UV Method

This protocol is based on a robust and validated HPLC-UV method suitable for pharmacokinetic studies.[1]

1. Materials and Reagents

2. Instrumentation

  • HPLC system with UV detector

  • Analytical column: Symmetry Shield™ RP18 (150×4.60 mm, 5 µm)[1] or Nucleosil RP-8 (5 µm)[2]

  • Data acquisition and processing software

3. Preparation of Solutions

  • Stock Solutions: Prepare stock solutions of fenofibric acid (10 mg/mL) and the internal standard (1 mg/mL) in methanol.[1]

  • Working Solutions: Prepare working solutions by further diluting the stock solutions with methanol to appropriate concentrations for spiking into plasma for calibration curves and quality control samples.[1]

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v)[1] or methanol and 0.04 M phosphoric acid (60:40, v/v).[2] Degas the mobile phase before use.[1]

4. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 500 µL of human plasma, add a known amount of the internal standard solution.

  • Vortex for 30 seconds.

  • Add 3 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][4]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject a specific volume (e.g., 50 µL) into the HPLC system.

5. Chromatographic Conditions

  • Flow Rate: 1 mL/min[1]

  • Column Temperature: Ambient[1]

  • UV Detection Wavelength: 287 nm[1] or 288 nm[2]

Protocol 2: LC-MS/MS Method

This protocol utilizes the high sensitivity and selectivity of tandem mass spectrometry, making it suitable for studies requiring lower limits of quantification.[4][5][6]

1. Materials and Reagents

  • Fenofibric acid reference standard

  • Internal Standard (IS): Fenofibric acid-d6[5] or Mefenamic acid[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid[4][5]

  • Human plasma (drug-free)

  • Water (LC-MS grade)

2. Instrumentation

  • UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[6] or Discovery C18 (4.6 x 50 mm, 5 µm).[5]

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Stock and Working Solutions: Prepare as described in Protocol 1, using appropriate solvents.

  • Mobile Phase: A mixture of 0.2% formic acid solution and acetonitrile (35:65, v/v)[5] or 0.05 M formic acid and acetonitrile (45:55, v/v).[4]

4. Sample Preparation

  • Solid Phase Extraction (SPE): [5]

    • Condition a polymeric, hydrophilic-lipophilic balanced SPE cartridge.

    • Load the plasma sample (to which IS has been added).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and IS.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): [4][6]

    • To 250 µL of plasma, add the IS.

    • Add an appropriate extraction solvent (e.g., ethyl acetate).[4]

    • Vortex and centrifuge.

    • Evaporate the organic layer and reconstitute the residue.

5. LC-MS/MS Conditions

  • Flow Rate: 0.2 mL/min[6] or 0.40 mL/min.[4]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fenofibric acid.[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Fenofibric acid: m/z 317.1 → 230.9[5]

    • Fenofibric acid-d6 (IS): m/z 322.9 → 230.8[5]

Quantitative Data Summary

The following tables summarize the validation parameters from various published methods for the determination of fenofibric acid in human plasma.

Table 1: HPLC-UV Method Validation Parameters

ParameterMethod 1[1]Method 2[2]
Linearity Range (µg/mL) 0.05 - 10.00.25 - 20
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.25
Intra-day Precision (%RSD) 4.6 - 16.9< 1.7
Inter-day Precision (%RSD) 4.4 - 17.2< 3.9
Intra-day Accuracy (%) 82.0 - 104.3Not Reported
Inter-day Accuracy (%) 95.0 - 104.9Not Reported
Recovery (%) 79.8~100

Table 2: LC-MS/MS Method Validation Parameters

ParameterMethod 1[5]Method 2[6]Method 3[4]
Linearity Range (µg/mL) 0.150 - 20.3830.05 - 7.1290.50 - 20.0
Lower Limit of Quantification (LLOQ) (µg/mL) 0.1500.050.50
Intra-day Precision (%RSD) < 2.5< 9.30.22 - 17.4
Inter-day Precision (%RSD) < 2.5< 9.39.78 - 11.6
Accuracy (%) ± 2.8Within 9.3%87 - 115
Recovery (%) 73.8 - 75.466.761

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into HPLC/UPLC reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for fenofibric acid determination.

logical_relationship cluster_method Analytical Method cluster_params Key Performance Parameters HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Selectivity Selectivity HPLC_UV->Selectivity Lower Throughput Throughput HPLC_UV->Throughput Lower Cost Cost & Complexity HPLC_UV->Cost Lower LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Higher LC_MSMS->Selectivity Higher LC_MSMS->Throughput Higher LC_MSMS->Cost Higher

Caption: Comparison of analytical methods.

References

Application Note and Protocol for the Bioanalytical Determination of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed protocols for the sample preparation of fenofibric acid from plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing fenofibric acid-d6 as an internal standard (IS) for robust and reliable quantification.[1][2][3] Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Analytical Method Overview

The quantitative determination of fenofibric acid is typically performed using a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard like fenofibric acid-d6 is highly recommended to compensate for variability in sample processing and matrix effects.[1][2]

Instrumentation:

  • Liquid Chromatography: Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for its high selectivity and sensitivity.[1][4][5]

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Fenofibric Acid Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of fenofibric acid reference standard.

  • Dissolve in 10 mL of methanol (B129727).

  • Store at 2-8°C.

1.2. Fenofibric Acid-d6 (Internal Standard) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of fenofibric acid-d6.

  • Dissolve in 1 mL of methanol.

  • Store at 2-8°C.

1.3. Fenofibric Acid Working Solutions (Calibration and QC Standards):

  • Prepare a series of working solutions by serially diluting the fenofibric acid stock solution with methanol to achieve the desired concentrations for the calibration curve and quality control (QC) samples.[1]

1.4. Internal Standard Working Solution (e.g., 1 µg/mL):

  • Dilute the fenofibric acid-d6 stock solution with methanol to a final concentration of 1 µg/mL.[1]

Sample Preparation Procedures

Three common methods for extracting fenofibric acid from plasma are detailed below. The choice of method may depend on the required sensitivity, sample volume, and laboratory resources.

This method is rapid and straightforward, making it suitable for high-throughput analysis.[1]

Protocol:

  • Pipette 50 µL of plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of the fenofibric acid-d6 internal standard working solution (1 µg/mL).[1]

  • Add 50 µL of the appropriate fenofibric acid working solution (for calibration and QC samples) or methanol (for blank and unknown samples).[1]

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Workflow for Protein Precipitation

cluster_0 Sample Preparation plasma 50 µL Plasma mix1 Vortex plasma->mix1 is 50 µL Fenofibric Acid-d6 (IS) is->mix1 analyte 50 µL Fenofibric Acid Standard or Methanol analyte->mix1 acetonitrile 200 µL Acetonitrile add_ppt Add Precipitant acetonitrile->add_ppt supernatant Transfer Supernatant analysis LC-MS/MS Analysis supernatant->analysis mix1->add_ppt mix2 Vortex add_ppt->mix2 centrifuge Centrifuge mix2->centrifuge centrifuge->supernatant

Caption: Protein Precipitation Workflow.

LLE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.[4][5]

Protocol:

  • Pipette 100 µL of plasma sample into a clean glass tube.

  • Add 50 µL of the fenofibric acid-d6 internal standard working solution.

  • Add 50 µL of the appropriate fenofibric acid working solution or methanol.

  • Add 1 mL of extraction solvent (e.g., a mixture of n-hexane:dichloromethane:isopropanol (100:50:5, v/v/v)).[4]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to a vial for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

cluster_1 Sample Preparation plasma 100 µL Plasma mix1 Add Solvent plasma->mix1 is 50 µL Fenofibric Acid-d6 (IS) is->mix1 analyte 50 µL Fenofibric Acid Standard or Methanol analyte->mix1 solvent 1 mL Extraction Solvent solvent->mix1 organic_layer Transfer Organic Layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis mix2 Vortex mix1->mix2 centrifuge Centrifuge mix2->centrifuge centrifuge->organic_layer

Caption: Liquid-Liquid Extraction Workflow.

SPE offers the highest degree of sample cleanup, minimizing matrix interference and potentially improving assay sensitivity.[2][6][7][8]

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of water.[2]

  • Sample Loading:

    • Pipette 100 µL of plasma sample into a clean tube.

    • Add 50 µL of the fenofibric acid-d6 internal standard working solution.

    • Add 50 µL of the appropriate fenofibric acid working solution or methanol.

    • Vortex mix and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the fenofibric acid and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to a vial for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction

cluster_2 Sample Preparation condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for fenofibric acid analysis.

Table 1: Calibration Standard Concentrations

Standard Level Fenofibric Acid Concentration (ng/mL)
1 50
2 100
3 150
4 250
5 500
6 750
7 1000
8 2000
9 2500
10 4000
11 6000

Data derived from a study using protein precipitation in rat plasma.[1]

Table 2: Quality Control Sample Concentrations

QC Level Fenofibric Acid Concentration (ng/mL)
LLOQ (Lower Limit of Quantification) 50
LQC (Low Quality Control) 150
MQC (Medium Quality Control) 2500
HQC (High Quality Control) 4500

Data derived from a study using protein precipitation in rat plasma.[1]

Table 3: LC-MS/MS Method Parameters

Parameter Typical Value
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[1][5]
Mobile Phase A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[1][4]
MRM Transitions (m/z) Fenofibric Acid: 319.0 > 231.1 (Positive), 317.0 > 213.0 (Negative)[2][4]

| | Fenofibric Acid-d6: 325.0 > 231.1 (Positive), 323.0 > 231.0 (Negative)[1][2] |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The method should be able to differentiate and quantify the analyte from endogenous components in the matrix.[1]

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response over the defined range.[1][6]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for LLOQ).[1][4][6]

  • Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.[4][5]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard should be evaluated.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term) should be assessed.[1]

Conclusion

The choice of sample preparation method for fenofibric acid analysis depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach, while liquid-liquid and solid-phase extraction provide cleaner extracts, which can be crucial for achieving high sensitivity and minimizing matrix effects. The use of fenofibric acid-d6 as an internal standard is essential for ensuring the accuracy and robustness of the analytical method. Each of the described protocols, when coupled with a validated LC-MS/MS method, can provide reliable quantification of fenofibric acid in plasma samples.

References

Application Notes and Protocols: Preparation of 2-Chloro Fenofibric Acid-d6 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro Fenofibric Acid-d6 is the deuterated form of 2-Chloro Fenofibric Acid, a metabolite of the lipid-regulating drug Fenofibrate. In quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards are crucial for accurate and precise quantification of the target analyte in complex biological matrices. The stable isotope-labeled internal standard, this compound, exhibits nearly identical chemical and physical properties to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[1] This document provides detailed protocols for the preparation of stock and working solutions of this compound for research and drug development applications.

Safety and Handling Precautions

Handle this compound in accordance with good industrial hygiene and safety practices.[2] This material should be considered hazardous until further information is available.[3]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][4] Use a dust respirator if handling the solid form in a way that generates dust.[4][5]

  • Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[5] Ensure adequate ventilation or work in a chemical fume hood.[5][6] Wash hands thoroughly after handling.[2][4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Please refer to the manufacturer's certificate of analysis for specific storage temperature conditions; typically, the solid form is stored at 4°C.[3][7]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[2][5]

    • Eye Contact: Flush eyes with water as a precaution.[2][5]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][5]

    • Inhalation: If inhaled, move the person into fresh air.[5]

    • In all cases of exposure, consult a physician.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValueSource(s)
Chemical Name 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6[8]
Molecular Formula C₁₇H₉D₆ClO₄N/A (inferred)
Molecular Weight Approx. 324.8 g/mol [9]
Recommended Solvent Methanol (B129727)[9]
Stock Solution Conc. 1 mg/mL[9]
Working Solution Conc. 1 µg/mL (or as required by the specific assay)[9]
Storage (Solid) 4°C[3]
Storage (Solutions) Frozen at -20°C for long-term stability.[9][9]

Experimental Protocols

1. Preparation of 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.

  • Materials:

    • This compound solid

    • Methanol (HPLC or MS-grade)

    • Analytical balance

    • Class A volumetric flask (e.g., 1 mL or 5 mL)

    • Pipettes and tips

    • Vortex mixer or sonicator

    • Cryo-storage vials

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh 1 mg of this compound using an analytical balance.

    • Transfer the weighed solid to a 1 mL Class A volumetric flask.

    • Add approximately 0.7 mL of methanol to the flask.

    • Vortex or sonicate the solution until the solid is completely dissolved.[9]

    • Once dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a properly labeled cryo-storage vial.

    • Store the stock solution at -20°C.[9]

2. Preparation of 1 µg/mL Working Solution

This protocol describes the preparation of a 1 µg/mL working solution from the 1 mg/mL stock solution.

  • Materials:

    • 1 mg/mL this compound stock solution

    • Methanol (HPLC or MS-grade)

    • Class A volumetric flask (e.g., 10 mL)

    • Calibrated micropipettes and tips

    • Storage vials

  • Procedure:

    • Remove the 1 mg/mL stock solution from the -20°C freezer and allow it to thaw completely and equilibrate to room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Add methanol to the flask to the calibration mark.

    • Cap the flask and invert it several times to ensure the working solution is thoroughly mixed. This creates a 1 µg/mL working solution.[9]

    • Transfer aliquots of the working solution to smaller, properly labeled storage vials.

    • Store the working solution at -20°C. Avoid repeated freeze-thaw cycles.[9]

Workflow Diagram

G Figure 1: Workflow for Preparation of this compound Solutions cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (1 µg/mL) weigh 1. Weigh 1 mg of This compound dissolve 2. Dissolve in Methanol in a 1 mL Volumetric Flask weigh->dissolve mix_stock 3. Vortex/Sonicate to Ensure Complete Dissolution dissolve->mix_stock store_stock 4. Store at -20°C mix_stock->store_stock thaw 5. Thaw Stock Solution store_stock->thaw Use Stock for Dilution pipette 6. Pipette 10 µL of Stock into a 10 mL Volumetric Flask thaw->pipette dilute 7. Dilute to Volume with Methanol pipette->dilute mix_working 8. Mix Thoroughly dilute->mix_working store_working 9. Aliquot and Store at -20°C mix_working->store_working

Caption: Workflow for Preparation of this compound Solutions

References

Application Note: A Validated UPLC-MS/MS Method for the High-Throughput Quantification of Fenofibric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the development and validation of a rapid, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), in human plasma. The described method employs a simple protein precipitation extraction procedure and offers a short analysis time, making it suitable for high-throughput applications such as pharmacokinetic, bioavailability, and bioequivalence studies. All validation parameters presented meet the criteria of regulatory guidelines.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] Following oral administration, fenofibrate, a prodrug, is rapidly hydrolyzed by esterases in the plasma and tissues to its active major metabolite, fenofibric acid (FA).[1][2] No unchanged fenofibrate is detected in human plasma.[1][2] Therefore, the quantification of fenofibric acid is essential for pharmacokinetic and bioequivalence studies of fenofibrate formulations.[1]

UPLC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, specificity, and speed.[1] This application note details a validated UPLC-MS/MS method for determining fenofibric acid concentrations in human plasma, utilizing a simple protein precipitation sample preparation which shortens processing time compared to more complex liquid-liquid extraction methods.[1]

Logical Framework for Analysis

The analytical approach is based on the metabolic conversion of the parent drug to its active form, which is the target analyte for quantification.

cluster_drug In Vivo Metabolism cluster_analysis Bioanalytical Workflow Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterase Hydrolysis Quantification UPLC-MS/MS Quantification Fenofibric_Acid->Quantification Target Analyte G start Start plasma 1. Plasma Sample (100 µL) start->plasma add_is 2. Add Internal Standard (IS) plasma->add_is precipitate 3. Add Precipitation Solvent (Methanol) add_is->precipitate vortex 4. Vortex (2 min) precipitate->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Dilute & Inject into UPLC-MS/MS supernatant->inject end End inject->end

References

Application of 2-Chloro Fenofibric Acid-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro Fenofibric Acid-d6 as an internal standard in pharmacokinetic (PK) studies of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate (B1672516). The following sections detail the underlying pharmacology, bioanalytical methodologies, and representative pharmacokinetic data.

Introduction

Fenofibric acid is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its activation leads to modifications in lipid metabolism, primarily by increasing the breakdown of fatty acids and enhancing the clearance of triglyceride-rich particles from the plasma.[1][2] Given its central role in therapy, accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using mass spectrometry to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3]

Mechanism of Action of Fenofibric Acid

Fenofibrate is a prodrug that is rapidly hydrolyzed to its active form, fenofibric acid.[4] Fenofibric acid then activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1] This activation leads to a cascade of effects, including increased synthesis of lipoprotein lipase, which enhances the clearance of triglycerides, and increased production of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL).[4][5] The net effect is a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.[5][6]

FenofibricAcidPathway cluster_nucleus Nucleus Fenofibrate Fenofibrate (Prodrug) FenofibricAcid Fenofibric Acid (Active Metabolite) Fenofibrate->FenofibricAcid Esterase Hydrolysis PPARa PPARα FenofibricAcid->PPARa Activation PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerizes with RXR & Binds RXR RXR RXR->PPRE GeneTranscription Target Gene Transcription PPRE->GeneTranscription LPL ↑ Lipoprotein Lipase GeneTranscription->LPL ApoAI_AII ↑ Apo A-I, A-II GeneTranscription->ApoAI_AII FattyAcidOx ↑ Fatty Acid Oxidation GeneTranscription->FattyAcidOx Triglycerides ↓ Triglycerides LPL->Triglycerides HDL ↑ HDL ApoAI_AII->HDL

Caption: Simplified signaling pathway of fenofibric acid.

Bioanalytical Method for Fenofibric Acid Quantification

The following protocol is a representative method for the determination of fenofibric acid in human plasma using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) and this compound as an internal standard.

Experimental Protocol:

1. Materials and Reagents:

  • Fenofibric Acid (Reference Standard)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions Preparation:

  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.05 to 20 µg/mL.[7] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 5 µg/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add a specified volume of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[7]

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

SamplePrepWorkflow Start Start: 100 µL Human Plasma AddIS Add Internal Standard (this compound) Start->AddIS AddAcetonitrile Add 300 µL Cold Acetonitrile (Protein Precipitation) AddIS->AddAcetonitrile Vortex Vortex (1 minute) AddAcetonitrile->Vortex Centrifuge Centrifuge (10 min, 13,000 rpm, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis Inject into UPLC-MS/MS System Supernatant->Analysis

Caption: Workflow for plasma sample preparation.

4. UPLC-MS/MS Conditions: The following table summarizes typical instrumental parameters.

ParameterSetting
UPLC System
ColumnACE C18 (50 x 2.1 mm, 5 µm) or equivalent
Mobile PhaseWater:Methanol:Formic Acid (35:65:0.1, v/v/v)[7]
Flow Rate1.0 mL/min[7]
Injection Volume2-25 µL[7]
Column Temperature40°C
Run TimeApproximately 2-4 minutes
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored TransitionsFenofibric Acid: m/z 317.2 → 230.7[8] IS (representative for d6): m/z 323.1 → 231.1
Dwell Time200 ms
Collision EnergyOptimized for specific instrument
Source Temperature500°C

5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaRepresentative Data
Linearity (r²)≥ 0.99> 0.99[8]
Lower Limit of Quantification (LLOQ)S/N > 10, Precision < 20%, Accuracy ±20%0.05 µg/mL[7]
Intra-day Precision (CV%)< 15% (< 20% at LLOQ)< 13%[7]
Inter-day Precision (CV%)< 15% (< 20% at LLOQ)< 13%[7]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)91 - 112%[7]
RecoveryConsistent, precise, and reproducible> 65% for both analyte and IS
Matrix EffectMonitored and within acceptable limitsNegligible with deuterated IS
StabilityStable under expected sample handling and storage conditionsAssessed for freeze-thaw, short-term, and long-term

Application in a Pharmacokinetic Study

This validated bioanalytical method can be applied to determine the pharmacokinetic profile of fenofibric acid in subjects following oral administration of a fenofibrate formulation. Blood samples are typically collected at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescriptionRepresentative Values (Fasting vs. Fed)
Cmax (µg/mL) Maximum observed plasma concentrationFasting: ~3.6 µg/mL, Fed: ~13.2 µg/mL
Tmax (h) Time to reach CmaxFasting: ~4.5 h, Fed: ~2.5 h
AUC₀₋₇₂ (µg·h/mL) Area under the concentration-time curve from time 0 to 72 hoursFasting: ~110, Fed: ~204
t½ (h) Elimination half-life~20 hours[5]

Note: Values are illustrative and can vary significantly based on formulation and subject population. A study showed a dramatic decrease in Cmax (3.63-fold) and AUC (1.85-fold) under fasting conditions compared to the fed state.[7]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of fenofibric acid in plasma samples. The detailed protocol and validation parameters outlined in these application notes serve as a comprehensive guide for researchers in the field of pharmacokinetics and drug development, ensuring high-quality data for the assessment of fenofibrate formulations.

References

Application Notes and Protocols for the Bioanalytical Determination of Fenofibrate and its Active Metabolite, Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516) is a widely prescribed lipid-regulating agent used in the treatment of hyperlipidemia. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is responsible for the pharmacological effects of the drug, which include reducing low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. Accurate and reliable bioanalytical methods for the simultaneous determination of fenofibrate and fenofibric acid in biological matrices are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

This document provides detailed application notes and protocols for the bioanalytical method development and validation for fenofibrate and fenofibric acid, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Metabolic Pathway of Fenofibrate

Fenofibrate undergoes rapid and extensive hydrolysis of its ester bond, primarily by tissue and plasma esterases, to form its active metabolite, fenofibric acid. This conversion is so efficient that unchanged fenofibrate is often not detected in human plasma after oral administration.

metabolic_pathway FEN Fenofibrate FA Fenofibric Acid (Active Metabolite) FEN->FA Ester Hydrolysis (Tissue and Plasma Esterases)

Metabolic conversion of fenofibrate to fenofibric acid.

Bioanalytical Method Workflow

A typical bioanalytical workflow for the quantification of fenofibrate and fenofibric acid in biological samples such as plasma or serum involves several key steps: sample preparation to isolate the analytes and remove interferences, chromatographic separation to resolve the analytes from each other and from matrix components, and detection and quantification using a mass spectrometer.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SAMPLE Plasma/Serum Sample IS Addition of Internal Standard (IS) SAMPLE->IS EXTRACT Extraction (PPT, LLE, or SPE) IS->EXTRACT DRY Evaporation & Reconstitution EXTRACT->DRY LC Chromatographic Separation (UPLC/HPLC) DRY->LC MS Mass Spectrometric Detection (MS/MS) LC->MS QUANT Quantification & Data Analysis MS->QUANT

General bioanalytical workflow for fenofibrate and fenofibric acid.

Quantitative Data Summary

The following tables summarize the validation parameters from various published bioanalytical methods for the determination of fenofibrate and fenofibric acid.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte(s)MatrixMethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Fenofibrate & Fenofibric AcidRat PlasmaUHPLC-UV100 - 10,00090 (Fenofibrate), 100 (Fenofibric Acid)[1][2]
Fenofibric AcidHuman SerumHPLC-UV500 - 40,000500[3]
Fenofibric AcidHuman PlasmaAutomated SPE-HPLC-UV250 - 20,000250[4]
Fenofibric AcidRat PlasmaLC-MS/MS5 - 1,2505[5][6]
Fenofibric AcidHuman PlasmaUPLC-MS/MS50 - 7,12950[7]
FenofibrateHuman PlasmaUPLC-MS/MS0.5 - 2000.41[8]
Fenofibric AcidHuman PlasmaUHPLC-MS/MS50 - 30,00050[9]

Table 2: Precision and Accuracy

AnalyteMatrixMethodIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Fenofibrate & Fenofibric AcidRat PlasmaUHPLC-UV< 5< 5Not Specified[1]
Fenofibric AcidHuman SerumHPLC-UV1.0 - 2.22.0 - 6.298.65 - 102.4[3]
Fenofibric AcidHuman PlasmaAutomated SPE-HPLC-UV1.7 (Repeatability)3.9 (Intermediate)Not Specified[4]
Fenofibric AcidRat PlasmaLC-MS/MS< 8.2< 8.2-0.9 to 2.1[5][6]
Fenofibric AcidHuman PlasmaUPLC-MS/MS< 9.3< 9.3Within 9.3%[7]
Fenofibric AcidRat PlasmaUPLC-MS/MS< 12< 1297.65 - 111.63[10]

Table 3: Recovery and Matrix Effect

AnalyteMatrixMethodSample PreparationRecovery (%)Matrix Effect (%)Reference
Fenofibric AcidHuman PlasmaAutomated SPE-HPLC-UVSolid-Phase Extraction~100Not Specified[4]
Fenofibric AcidRat PlasmaLC-MS/MSLiquid-Liquid Extraction90.3 - 94.7Not Specified[5][6]
Fenofibric AcidHuman PlasmaLC-MS/MSLiquid-Liquid Extraction66.7Not Specified[7]
FenofibrateHuman PlasmaUPLC-MS/MSNot Specified> 92Not Specified[8]
Fenofibric AcidHuman PlasmaUHPLC-MS/MSProtein Precipitation> 86.295.32 - 110.55[9]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Fenofibric Acid in Human Plasma

This protocol is based on a sensitive and rapid method suitable for pharmacokinetic studies.

1. Materials and Reagents

  • Fenofibric acid reference standard

  • Fenofibric acid-d6 (or other suitable internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibric acid and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., methanol/water 50:50 v/v) to prepare calibration curve standards and quality control (QC) samples at various concentrations.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the IS working solution.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[10]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean tube or vial for analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[10]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.3 mL/min[10]

  • Column Temperature: 45°C[10]

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often reported for fenofibric acid.

  • MRM Transitions:

    • Fenofibric acid: m/z 317 -> 213[6]

    • (Example IS - Diclofenac): m/z 294 -> 250[6]

    • (Example IS - Fenofibric acid-d6): To be determined based on the specific IS.

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: HPLC-UV Method for Simultaneous Determination of Fenofibrate and Fenofibric Acid in Rat Plasma

This protocol provides a simpler, yet robust, method using UV detection.

1. Materials and Reagents

  • Fenofibrate and fenofibric acid reference standards

  • Fluvastatin (or other suitable internal standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Rat plasma (blank)

2. Stock and Working Solutions Preparation

  • Prepare individual stock solutions (1 mg/mL) of fenofibrate, fenofibric acid, and the IS in methanol.[1]

  • Prepare working solutions by diluting the stock solutions with methanol.

3. Sample Preparation

  • Spike 180 µL of blank rat plasma with 20 µL of the working standard solutions to achieve desired concentrations.[1]

  • Add a suitable volume of the IS working solution.

  • Employ a sample clean-up technique such as protein precipitation with acetonitrile or methanol, or liquid-liquid extraction with a suitable organic solvent.

4. HPLC-UV Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Acquity BEH C18 (e.g., 4.6 x 100 mm, 1.7 µm)[1]

  • Mobile Phase: Methanol:Water (65:35, v/v)[2]

  • Flow Rate: 0.3 mL/min[2]

  • Detection Wavelength: 284 nm[2]

  • Injection Volume: 20 µL

5. Method Validation Validate the method for linearity, specificity, precision, accuracy, recovery, and limits of detection and quantification according to ICH guidelines.[1]

Conclusion

The described bioanalytical methods, particularly UPLC-MS/MS, offer the sensitivity, specificity, and throughput required for the reliable quantification of fenofibrate and its active metabolite, fenofibric acid, in various biological matrices. The choice of method and sample preparation technique will depend on the specific requirements of the study, including the desired LLOQ, available instrumentation, and the nature of the biological matrix. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for the Use of 2-Chloro Fenofibric Acid-d6 in Bioequivalence Studies of Fenofibrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro Fenofibric Acid-d6 as an internal standard (IS) in the bioanalytical method development and validation for bioequivalence studies of fenofibrate (B1672516). Fenofibrate, a prodrug, is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2] Therefore, the quantification of fenofibric acid in biological matrices, typically plasma, is essential for pharmacokinetic and bioequivalence assessments.[1][3] The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

Introduction to Bioequivalence Studies of Fenofibrate

Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypertriglyceridemia and mixed dyslipidemia.[1][4] Bioequivalence studies are required to ensure that generic formulations of fenofibrate perform equivalently to the innovator product. These studies rely on the accurate measurement of the active moiety, fenofibric acid, in plasma samples from study subjects.[3][5] An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly employed for this purpose due to its high sensitivity, selectivity, and speed.[1][6]

The workflow for a typical bioequivalence study of fenofibrate involves several key stages, from administration of the drug to pharmacokinetic analysis.

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Subject Dosing Subject Dosing Blood Sample Collection Blood Sample Collection Subject Dosing->Blood Sample Collection Timed Intervals Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Protein Precipitation/ LLE LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Injection Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Concentration Data Statistical Analysis (BE) Statistical Analysis (BE) Pharmacokinetic Analysis->Statistical Analysis (BE) Cmax, AUC Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis (BE)->Bioequivalence Conclusion

Bioequivalence Study Workflow for Fenofibrate.

Role of this compound as an Internal Standard

A stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for the analysis of fenofibric acid due to the following reasons:

  • Similar Physicochemical Properties: It has nearly identical chemical properties to the analyte, ensuring similar extraction recovery and chromatographic retention time.

  • Co-elution: It co-elutes with the analyte, providing the most effective compensation for matrix effects during ionization.

  • Mass Difference: The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) from the analyte, allowing for simultaneous but separate detection by the mass spectrometer.

The use of an internal standard is a critical part of the bioanalytical method, ensuring data reliability.

Internal_Standard_Logic cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample (Unknown Analyte Conc.) Add_IS Add Fixed Amount of This compound (IS) Plasma_Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction LC_Separation Chromatographic Separation (Co-elution) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (Analyte and IS signals) LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Calibration_Curve Compare to Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Role of the Internal Standard in Quantification.

Experimental Protocols

Materials and Reagents
Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenofibric acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the fenofibric acid stock solution with a methanol:water (50:50, v/v) mixture to prepare a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration (e.g., 1 µg/mL).[6]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in plasma analysis.[1]

  • Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution to all tubes except for the blank matrix.

  • Vortex mix for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A dilution with the mobile phase may be necessary depending on the instrument sensitivity.[1]

Sample_Prep_Workflow start Start plasma 100 µL Plasma start->plasma add_is Add 50 µL IS (this compound) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant end Inject into LC-MS/MS supernatant->end

Protein Precipitation Workflow.
UPLC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Flow Rate 0.3 - 0.5 mL/min
Gradient Isocratic or a rapid gradient optimized for peak shape and run time
Column Temp. 40-45°C[6]
Injection Vol. 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex API series)
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode[1][6]
MRM Transitions See Table 2
Mass Spectrometric Detection

Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Fenofibric Acid317.2230.7Negative[1]
This compound355.1 (approx.)269.0 (approx.)Negative

Note: The exact m/z values for this compound should be determined by direct infusion and optimization on the mass spectrometer. The values provided are theoretical based on its structure.

Method Validation Summary

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Data (from literature for Fenofibric Acid)
Linearity (r²) ≥ 0.99≥ 0.996[1]
Calibration Range Cover expected concentrations50 - 30,000 ng/mL[1]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 2.7%[1]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 2.5%[1]
Accuracy (%RE) Within ±15% (±20% at LLOQ)4.5% to 6.9%[1]
Recovery (%) Consistent and reproducible> 86.2%[1]
Matrix Effect Monitored and compensated by IS95.32% to 110.55%[1]
Stability Freeze-thaw, short-term, long-termStable for 3 freeze-thaw cycles and 1 month at -20°C[3]

Conclusion

The use of this compound as an internal standard in a validated UPLC-MS/MS method provides a robust, reliable, and accurate approach for the quantification of fenofibric acid in plasma samples. This methodology is well-suited for high-throughput analysis required for fenofibrate bioequivalence studies, ensuring data integrity and compliance with regulatory standards. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak resolution of 2-Chloro Fenofibric Acid-d6. The following information is based on established methods for the analysis of fenofibric acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of this compound, focusing on improving peak resolution.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for this compound shows significant peak tailing and poor resolution. What are the potential causes and how can I resolve this?

Answer: Poor peak shape is a common issue in liquid chromatography and can stem from several factors related to the analyte, mobile phase, stationary phase, and system hardware. Given that this compound is an acidic compound, interactions with the stationary phase are a primary suspect.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based stationary phases can interact with the acidic analyte, causing peak tailing.[1]

    • Solution: Lower the mobile phase pH to suppress the ionization of silanol groups. A pH of 2-3 is often effective.[2] Using a highly deactivated (end-capped) column can also minimize these interactions.[1]

  • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak shape issues.[3]

    • Solution: Maintain the mobile phase pH below the pKa of the analyte to ensure it remains in a single protonated state.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[4]

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the peak shape.[3]

    • Solution: Improve sample preparation by incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[3]

  • Column Degradation: Accumulation of matrix components or use with aggressive mobile phases can degrade the column over time.[3]

    • Solution: Use a guard column to protect the analytical column.[3] Implement a robust column washing procedure between sample batches.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting chromatographic conditions for this compound analysis?

A1: Based on methods for fenofibric acid, a good starting point would be a reversed-phase C18 or RP-8 column with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and an acidic aqueous component.[5][6][7]

Q2: How can I improve the separation of this compound from other matrix components?

A2: To improve separation, you can optimize the mobile phase composition by adjusting the organic-to-aqueous ratio, changing the organic solvent (e.g., from acetonitrile to methanol), or modifying the pH.[8] A gradient elution can also help to separate components with different polarities.[7] Additionally, enhancing the sample cleanup procedure is crucial to remove interfering matrix components.[3]

Q3: My retention time for this compound is shifting between injections. What could be the cause?

A3: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, column degradation, or insufficient column equilibration between injections.[3][4] Ensure your mobile phase is well-mixed and degassed, the column temperature is stable, and allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Q4: What type of internal standard is suitable for the analysis of this compound?

A4: An isotope-labeled internal standard, such as a different deuterated form of fenofibric acid, is ideal as it will have very similar chromatographic behavior and ionization efficiency, helping to correct for matrix effects and variability in sample preparation.[7] If not available, a structurally similar compound can be used, such as diclofenac (B195802) acid or mefenamic acid.[9][10]

Data Presentation

Table 1: Example HPLC & UPLC-MS/MS Method Parameters for Fenofibric Acid Analysis
ParameterHPLC Method 1[5][6]HPLC Method 2[11]UPLC-MS/MS Method[7]
Stationary Phase Nucleosil RP-8 (5 µm)RESTEK Pinnacle II phenyl (5 µm)Acquity UPLC BEH C18 (1.7 µm)
Mobile Phase Methanol: 0.04 M Phosphoric Acid (60:40, v/v)Methanol: 0.1% Phosphoric Acid (60:40, v/v)A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Elution Mode IsocraticIsocraticGradient
Flow Rate Not Specified2 mL/min0.3 mL/min
Column Temperature Not Specified50°C45°C
Detection UV (288 nm)UV (289 nm)MS/MS

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for fenofibric acid in plasma.[9]

  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Acidification: Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.[3]

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., N-hexane-dichloromethane-isopropanol 100:50:5, v/v/v).

  • Mixing: Vortex the mixture for 5-10 minutes.[3]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Solvent Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guide based on established methods for fenofibric acid.[5][6]

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of pH 7.4 phosphate (B84403) buffer.

  • Sample Loading: Load the pre-treated plasma sample (to which internal standard has been added) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or buffer (e.g., pH 7.4 phosphate buffer) to remove interfering compounds.

  • Elution: Elute the this compound with a stronger organic solvent such as methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC system.

Visualizations

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Improper Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 cause4 Matrix Effects start->cause4 solution1a Lower Mobile Phase pH (e.g., 2-3) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2 Adjust pH < pKa cause2->solution2 solution3 Reduce Injection Volume or Dilute Sample cause3->solution3 solution4 Improve Sample Cleanup (SPE or LLE) cause4->solution4

Caption: Troubleshooting workflow for poor peak shape.

LLE_Workflow start Plasma Sample step1 Add Internal Standard & Acidify start->step1 step2 Add Extraction Solvent (e.g., Hexane/DCM/IPA) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Organic Layer step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end Analysis by LC step6->end

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Technical Support Center: Analysis of 2-Chloro Fenofibric Acid-d6 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro Fenofibric Acid-d6 as an internal standard for the quantification of fenofibric acid in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma sample analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] In plasma analysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte (fenofibric acid), it is expected to have very similar chromatographic behavior and experience the same degree of matrix effects.[2] By adding a known amount of this compound to each sample before processing and calculating the ratio of the analyte's response to the internal standard's response, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification of fenofibric acid.

Q3: Can this compound completely eliminate all issues related to matrix effects?

A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation leads to the analyte and the internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the primary causes of matrix effects when analyzing fenofibric acid in plasma?

A4: The primary culprits for matrix effects in plasma analysis of fenofibric acid are phospholipids.[1] These abundant endogenous molecules are known to co-elute with many analytes in reversed-phase chromatography and are major contributors to ion suppression in electrospray ionization (ESI).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to correct for matrix effects in the analysis of fenofibric acid from plasma.

Issue 1: High Variability in Analyte/Internal Standard Area Ratio

Question: I am observing poor reproducibility in the peak area ratio of fenofibric acid to this compound across my samples. What could be the cause?

Answer: High variability in the area ratio can indicate that the internal standard is not adequately compensating for the matrix effects.

Potential Causes:

  • Differential Matrix Effects: As mentioned in the FAQs, a slight chromatographic shift between fenofibric acid and its deuterated internal standard can lead to them experiencing different degrees of ion suppression.

  • Inconsistent Sample Preparation: Variability in the efficiency of the sample cleanup process can lead to different levels of matrix components in the final extracts.

  • Pipetting Inaccuracy: Inconsistent addition of the internal standard to the samples will directly impact the area ratio.

Troubleshooting Steps:

  • Evaluate Chromatographic Co-elution: Overlay the chromatograms of fenofibric acid and this compound. If there is a noticeable separation, consider optimizing the chromatographic method (e.g., modifying the gradient, changing the column) to achieve better co-elution.

  • Improve Sample Preparation: A more rigorous sample cleanup method can reduce the overall matrix effect. Consider switching from a simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Verify Pipetting Accuracy: Ensure that the pipettes used for adding the internal standard are properly calibrated and that the pipetting technique is consistent.

Issue 2: Significant Ion Suppression is Observed Despite Using a Deuterated Internal Standard

Question: My overall signal intensity for both fenofibric acid and this compound is very low in plasma samples compared to neat solutions. What can I do to improve sensitivity?

Answer: While the internal standard can correct for variability, significant ion suppression can still limit the sensitivity of the assay, potentially affecting the lower limit of quantification (LLOQ).

Potential Causes:

  • "Dirty" Sample Extract: The chosen sample preparation method may not be effectively removing the majority of interfering matrix components, particularly phospholipids.

  • Suboptimal LC-MS/MS Conditions: The chromatographic separation may not be adequate to resolve the analyte from the bulk of the matrix components.

Troubleshooting Steps:

  • Enhance Sample Cleanup: This is the most effective way to combat severe ion suppression. Evaluate different sample preparation techniques as detailed in the "Data Presentation" section below.

  • Optimize Chromatography: Modify the LC gradient to ensure that fenofibric acid elutes in a region with minimal matrix interference. A post-column infusion experiment can be performed to identify regions of high ion suppression.

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the final sample extract can reduce the concentration of matrix components being introduced into the mass spectrometer.

Data Presentation

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of quantitative data for different extraction methods used for fenofibric acid analysis in plasma.

Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Analysis

Sample Preparation MethodTypical Recovery (%)Relative Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 101[3]95 - 111[3]Simple, fast, inexpensive."Dirty" extract, high potential for significant matrix effects.[1]
Liquid-Liquid Extraction (LLE) 67 - 95[4][5][6]Generally lower than PPTCleaner extract than PPT, good recovery.[4]More time-consuming, requires solvent optimization.
Solid-Phase Extraction (SPE) 74 - 100[2][7]MinimalCleanest extracts, high recovery.[2]More expensive, requires more method development.

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

This experiment quantifies the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of fenofibric acid and this compound in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike the extracted matrix with fenofibric acid and this compound at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with fenofibric acid and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • This value should be close to 1 for effective compensation.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.[8]

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add a small volume of acid (e.g., formic acid or HCl) to acidify the sample.

  • Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[6]

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., a polymer-based or C18 cartridge) with methanol followed by water.[2]

  • Load the pre-treated plasma sample (to which the internal standard has been added) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute fenofibric acid with a stronger organic solvent (e.g., acetonitrile or methanol).[2]

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add 2-Chloro Fenofibric Acid-d6 plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction extract Final Extract extraction->extract lcms LC-MS/MS System extract->lcms data Data Acquisition (Peak Areas) lcms->data ratio Calculate Area Ratio (Analyte/IS) data->ratio quant Quantification ratio->quant

Caption: A generalized workflow for the analysis of fenofibric acid in plasma.

troubleshooting_logic cluster_solutions Potential Solutions start Problem: Poor Reproducibility or Low Sensitivity check_is Check IS Performance: IS-Normalized Matrix Factor ≈ 1? start->check_is check_signal Check Overall Signal: Significant Ion Suppression? check_is->check_signal Yes optimize_lc Optimize Chromatography (Improve Co-elution) check_is->optimize_lc No improve_cleanup Enhance Sample Cleanup (Switch to LLE/SPE) check_signal->improve_cleanup Yes check_pipetting Verify Pipetting Accuracy of IS check_signal->check_pipetting No optimize_lc->improve_cleanup

Caption: A decision tree for troubleshooting common matrix effect issues.

References

Solubility of 2-Chloro Fenofibric Acid-d6 in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 2-Chloro Fenofibric Acid-d6. Below you will find solubility data, experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.

Solubility Data

Organic SolventApproximate Solubility (mg/mL)
Ethanol~16
Dimethylformamide (DMF)~14
Dimethyl Sulfoxide (DMSO)~2
Phosphate Buffered Saline (PBS), pH 7.2~0.5[1]

Note: The solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. However, minor differences may exist. It is recommended to experimentally verify the solubility for your specific application.

Experimental Protocols

Methodology: Determining Solubility via the Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[2][3]

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that an equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Analysis: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the solubility of the compound in the specific solvent at that temperature.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis cluster_result Result A Add excess 2-Chloro Fenofibric Acid-d6 to solvent B Seal vial and shake at constant temperature (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Solubility Determined F->G

Caption: Workflow for determining the solubility of this compound.

Troubleshooting Guide & FAQs

Q1: My solubility results are inconsistent. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Insufficient Equilibration Time: Ensure the shake-flask method is allowed to proceed for a sufficient duration (24-48 hours is standard) to reach thermodynamic equilibrium.

  • Temperature Fluctuations: Maintain a constant and controlled temperature throughout the experiment, as solubility is temperature-dependent.

  • Inaccurate Analytical Method: Verify that your analytical method (e.g., HPLC) is properly calibrated and validated for the concentration range you are measuring.

  • Solvent Purity: Use high-purity solvents, as impurities can affect the solubility of the compound.[3]

  • Pipetting Errors: Ensure accurate and consistent pipetting when preparing solutions and taking aliquots.

Q2: I am observing a supersaturated solution. How can I address this?

A2: Supersaturation can occur if the solution is heated and then cooled, or if the solvent evaporates.[3] To address this, ensure that the temperature remains constant and that your vials are securely sealed to prevent solvent loss. If you suspect supersaturation, you can try seeding the solution with a small crystal of the compound to induce precipitation of the excess solute.

Q3: Why is my compound precipitating out of solution during analysis?

A3: This can happen if the concentration of the compound in the collected supernatant is higher than its solubility in the mobile phase of your analytical system (e.g., HPLC). To resolve this, you may need to dilute your filtered supernatant with the mobile phase before injection.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a faster measurement often used in early drug discovery for high-throughput screening.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions. The shake-flask method described above measures thermodynamic solubility.[2][4]

Q5: Why is understanding the solubility of this compound important?

A5: Solubility is a critical physicochemical property in drug development.[5] It influences:

  • Bioavailability: A compound must be in solution to be absorbed by the body.

  • Formulation Development: Solubility data guides the selection of appropriate solvents and excipients for creating stable and effective drug formulations.

  • In Vitro Assays: Accurate solubility information is essential for designing and interpreting in vitro experiments, ensuring the compound is fully dissolved at the tested concentrations.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for 2-Chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2-Chloro Fenofibric Acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical mass spectrometry parameters for this compound?

A1: Based on the molecular weight of this compound (324.79 g/mol ) and the known fragmentation patterns of fenofibric acid, the following multiple reaction monitoring (MRM) transitions are proposed as a starting point for method development. It is crucial to experimentally verify and optimize these parameters on your specific instrument.

Table 1: Predicted MRM Transitions for this compound

ParameterProposed ValueNotes
Precursor Ion (Q1) m/z 323.1 (for [M-H]⁻)In negative ion mode, the deprotonated molecule is expected. The monoisotopic mass of the neutral molecule is ~324.1 g/mol .
Product Ion (Q3) m/z 263.0This corresponds to the neutral loss of the carboxylic acid group and a methyl group from the deuterated isopropyl moiety.
Ionization Mode Negative Electrospray (ESI-)Fenofibric acid and its analogs are acidic and ionize well in negative mode.

Note: These are theoretical values and require experimental optimization.

Q2: A published method mentions this compound as an internal standard but provides MRM transitions of m/z 322.9 → 230.8. Is this correct?

A2: The MRM transition of m/z 322.9 → 230.8 corresponds to Fenofibric Acid-d6, not this compound.[1][2] The molecular weight of this compound is higher due to the presence of a chlorine atom. It is likely that this was a typographical error in the publication. Always verify the molecular weight of your standard and determine the precursor ion accordingly.

Q3: What are the common challenges when using a deuterated internal standard like this compound?

A3: Common challenges include:

  • Chromatographic Separation: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[3]

  • Isotopic Contribution: The internal standard might contain a small percentage of the non-deuterated analyte, which can affect accuracy at the lower limit of quantification.

  • Matrix Effects: Even with a co-eluting internal standard, differential matrix effects can occur, leading to inaccuracies.[4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for extracting fenofibric acid from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid Chromatography Method

The following is a general-purpose liquid chromatography method that can be optimized for your specific application.

Table 2: Recommended Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Mass Spectrometry ParametersVerify the precursor and product ion masses. Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct parent and fragment ions.
Suboptimal IonizationExperiment with both positive and negative ionization modes, although negative mode is generally preferred for this class of compounds. Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Poor Sample RecoveryEvaluate your sample preparation method. Consider alternative extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Matrix SuppressionDilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup to remove phospholipids (B1166683) and other interfering substances.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary PhaseEnsure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acidic modifier like formic acid can improve peak shape for acidic compounds.
Column OverloadDilute the sample or reduce the injection volume.
Contamination of the Column or Guard ColumnWash the column with a strong solvent or replace the guard column.
Inappropriate Mobile PhaseOptimize the mobile phase composition and gradient profile.

Visualizations

experimental_workflow sample Plasma Sample add_is Add 2-Chloro Fenofibric Acid-d6 sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low or No Signal check_ms Verify MS Parameters (Direct Infusion) start->check_ms signal_ok Signal Observed? check_ms->signal_ok optimize_source Optimize Source Parameters signal_ok->optimize_source Yes check_sample_prep Evaluate Sample Preparation Recovery signal_ok->check_sample_prep No solution Problem Solved optimize_source->solution recovery_ok Recovery > 70%? check_sample_prep->recovery_ok improve_cleanup Improve Sample Cleanup (LLE/SPE) recovery_ok->improve_cleanup No address_matrix Investigate Matrix Effects (Post-column Infusion) recovery_ok->address_matrix Yes improve_cleanup->check_sample_prep address_matrix->solution

Caption: A troubleshooting decision tree for low or no signal intensity.

References

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1]

  • Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.[1]

  • Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[1]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[1][2] It is generally recommended to avoid such conditions.[1][2]

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.[3]

Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][3]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[1]

  • Cause: The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1]

  • Consequences: A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard. This can result in them being subjected to different matrix effects, which can cause scattered and inaccurate results.[1][4]

Troubleshooting:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[4][5]

  • Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), can be a solution as they are less prone to chromatographic shifts.[6][7]

Troubleshooting Guides

Guide 1: Inaccurate or Inconsistent Quantitative Results

Issue: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard.

Possible Causes and Solutions:

  • Lack of Co-elution: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][5][6] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[5][8]

    • Solution: Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If separation is observed, consider adjusting the chromatography or using a column with lower resolution to ensure they elute together.[5]

  • Isotopic or Chemical Impurities: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.

    • Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. Verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[5]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms can exchange with protons from the sample matrix or solvent, especially if the labels are in chemically labile positions (e.g., on -OH, -NH, or carbons adjacent to carbonyls).[4][5]

    • Solution: Ensure deuterium labels are on stable, non-exchangeable positions.[4][5] To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time and analyze for an increase in the non-labeled compound.[5] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[5]

Guide 2: Unstable Internal Standard Signal

Issue: The signal intensity of my deuterated internal standard is highly variable between samples.

Possible Causes and Solutions:

  • Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[5] Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[5]

    • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect.

  • Instability of Deuterated Label: As discussed previously, isotopic exchange can lead to a decrease in the internal standard signal.

    • Solution: Perform an incubation study to assess the stability of the label under your experimental conditions.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to troubleshoot common issues with deuterated internal standards.

Table 1: Matrix Effect Evaluation

Sample SetAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS RatioMatrix Effect (%)
Set A (Neat Solution) 1,200,0001,500,0000.80N/A
Set B (Post-Extraction Spike) 850,0001,350,0000.63Analyte: -29.2%IS: -10.0%
Set C (Pre-Extraction Spike) 765,0001,215,0000.63Recovery: 90.0%

In this example, the analyte experiences more significant ion suppression (-29.2%) than the deuterated internal standard (-10.0%), which would lead to an overestimation of the analyte concentration.

Table 2: Isotopic Exchange Stability Study

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Blank Matrix 047.40No
Blank Matrix 24257.415Yes
Reconstitution Solvent 24258.530Yes
Acidified Solvent 24255.0< 2No

This data indicates that the internal standard is unstable at room temperature, with significant exchange occurring in the slightly basic reconstitution solvent.[9]

Experimental Protocols

Protocol 1: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for an analyte in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[1]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Assessing Isotopic Purity and Contribution from Internal Standard

Objective: To determine if the internal standard solution contains a significant amount of the unlabeled analyte.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample known to be free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.[1]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]

  • Evaluate the Response: The response for the unlabeled analyte should be less than a predefined threshold of the response at the Lower Limit of Quantification (LLOQ) for the analyte. A common threshold is less than 20%.[1]

Protocol 3: Isotopic Exchange (Back-Exchange) Incubation Study

Objective: To assess the stability of the deuterated internal standard under experimental conditions.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5]

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[5]

  • Process and Analyze: Process the samples using your established extraction procedure and analyze by LC-MS/MS.[5]

  • Monitor for Exchange: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[5]

Visualized Workflows

Troubleshooting_Inaccurate_Quantification cluster_coelution Co-elution Troubleshooting cluster_purity Purity Verification cluster_exchange Isotopic Exchange Mitigation start Inaccurate Quantitative Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution check_purity Assess Isotopic and Chemical Purity of IS start->check_purity check_exchange Investigate Isotopic Exchange (Back-Exchange) start->check_exchange adjust_chrom Adjust Chromatography (Gradient, Temperature) check_coelution->adjust_chrom Separation Observed coa Request Certificate of Analysis (CoA) check_purity->coa stable_label Ensure Stable Label Position check_exchange->stable_label lower_res_col Use Lower Resolution Column adjust_chrom->lower_res_col If necessary end_point Accurate Quantification adjust_chrom->end_point lower_res_col->end_point hrms_qnmr Perform HRMS or qNMR coa->hrms_qnmr For verification hrms_qnmr->end_point incubation_study Conduct Incubation Study stable_label->incubation_study To confirm incubation_study->end_point

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Matrix_Effect_Evaluation_Workflow start Start: Evaluate Matrix Effects prep_set_a Prepare Set A: Analyte + IS in Neat Solvent start->prep_set_a prep_set_b Prepare Set B: Post-Extraction Spike of Analyte + IS start->prep_set_b prep_set_c Prepare Set C: Pre-Extraction Spike of Analyte + IS start->prep_set_c analyze Analyze All Sets by LC-MS/MS prep_set_a->analyze prep_set_b->analyze prep_set_c->analyze calc_me Calculate Matrix Effect: (Area Set B / Area Set A) * 100 analyze->calc_me calc_rec Calculate Recovery: (Area Set C / Area Set B) * 100 analyze->calc_rec decision Differential Matrix Effects Observed? calc_me->decision calc_rec->decision optimize Optimize Sample Prep or Chromatography decision->optimize Yes accept Method Acceptable decision->accept No optimize->start Re-evaluate

Caption: Experimental workflow for the evaluation of matrix effects.

References

Proper storage and handling of 2-Chloro Fenofibric Acid-d6 to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability testing of 2-Chloro Fenofibric Acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal stability, especially for long-term storage, it is advisable to store the compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. As with its non-deuterated counterpart, it should be stored in a cool, dark place.

Q2: What are the primary degradation pathways for fenofibric acid derivatives like this compound?

The primary degradation pathway for fenofibric acid and its derivatives is hydrolysis. Forced degradation studies on the parent drug, fenofibrate, show that it readily hydrolyzes under both acidic and alkaline conditions to form fenofibric acid.[1][2][3] Therefore, it is crucial to protect this compound from exposure to strong acids and bases. Photodegradation has also been reported for fenofibric acid in aqueous solutions, so protection from light is essential.[3]

Q3: How does the deuterium (B1214612) labeling in this compound affect its stability and handling compared to the unlabeled compound?

The deuterium labeling in this compound does not significantly alter its chemical properties or reactivity compared to the unlabeled (protium) analogue. The fundamental principles of handling and storage remain the same. The primary safety and stability considerations are dictated by the parent molecule, 2-Chloro Fenofibric Acid. Therefore, the precautions for the unlabeled compound should be applied to the deuterated version.

Q4: I am observing unexpected peaks in my LC-MS analysis of this compound. What could be the cause?

Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation: As mentioned, hydrolysis is a key degradation pathway. Ensure your solvents are neutral and free of contaminants. If the sample has been stored improperly (e.g., exposed to light or high temperatures), degradation may have occurred.

  • Contamination: Contamination from glassware, solvents, or other laboratory equipment can introduce extraneous peaks.

  • Isotopic Exchange: While generally stable, under certain conditions (e.g., presence of a strong acid or base catalyst), the deuterium atoms could potentially exchange with protons from the solvent. Ensure you are using appropriate solvents for your analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Signal Intensity Over Time Sample degradation in solution.Prepare fresh solutions for analysis. If using an autosampler, consider cooling the sample tray.
Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) vials.
Appearance of New Peaks in Chromatogram Hydrolytic degradation.Check the pH of your sample and mobile phase. Ensure solvents are fresh and of high purity.
Photodegradation.Protect stock solutions and samples from light by using amber vials or covering with aluminum foil.
Inconsistent Retention Times Improper column equilibration.Ensure the column is fully equilibrated with the mobile phase before injection.
Mobile phase composition change.Prepare fresh mobile phase daily and ensure proper mixing.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Use a guard column and ensure the mobile phase is filtered. If the problem persists, the analytical column may need to be replaced.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be used to assess the stability of this compound by separating it from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a 70:30 (v/v) ratio.[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 286 nm[1][2]
Column Temperature 25°C[1]
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.

  • Sample Preparation: Subject the this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) as required for a forced degradation study. Neutralize the pH if necessary and dilute the sample with the mobile phase to a suitable concentration.

  • Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.

  • Evaluation: Compare the chromatogram of the stressed sample to that of the unstressed standard. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

Visualizations

Logical Troubleshooting Flow for Unexpected Chromatographic Peaks

TroubleshootingFlow Troubleshooting Unexpected Peaks in LC-MS Analysis start Unexpected Peak Observed check_blank Inject a Solvent Blank start->check_blank peak_present_blank Peak Present in Blank? check_blank->peak_present_blank contamination Source is Contamination (Solvent, Glassware) peak_present_blank->contamination Yes no_contamination Peak Not in Blank peak_present_blank->no_contamination No check_stability Review Sample History: - Storage Conditions - Age of Solution no_contamination->check_stability improper_storage Improper Storage or Aged Solution? check_stability->improper_storage degradation Likely Degradation Product. Perform Forced Degradation Study for Confirmation. improper_storage->degradation Yes further_investigation Investigate Other Sources: - Isotopic Exchange - Column Bleed improper_storage->further_investigation No

Caption: A flowchart for troubleshooting unexpected peaks.

Experimental Workflow for Forced Degradation Study

ForcedDegradationWorkflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo control Unstressed Control stress_conditions->control analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Results: - Identify Degradation Products - Determine Degradation Pathways analysis->evaluation

Caption: Workflow for conducting a forced degradation study.

References

Troubleshooting low recovery of 2-Chloro Fenofibric Acid-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-Chloro Fenofibric Acid-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound, a deuterated form of a fenofibric acid analog, is an acidic compound. Its extraction behavior is primarily governed by its pKa, which is estimated to be around 3.5-4.0, similar to fenofibric acid.[1][2] This means its ionization state is highly dependent on the pH of the sample solution. At a pH above its pKa, it will be deprotonated (anionic), and at a pH below its pKa, it will be in its neutral, protonated form. This property is critical for optimizing both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods.

Q2: What are the most common reasons for low recovery of this compound?

A2: Low recovery is often due to one or more of the following factors:

  • Improper pH: The sample pH may not be optimal for the chosen extraction method, leading to poor retention on an SPE sorbent or inefficient partitioning into the organic solvent during LLE.[3]

  • Suboptimal Solvent Selection (LLE): The organic solvent used may not have the appropriate polarity to efficiently extract the analyte from the aqueous sample matrix.[3]

  • Incorrect SPE Sorbent or Protocol: The chosen SPE sorbent (e.g., reversed-phase, ion-exchange) may not be suitable, or the wash and elution steps may be too harsh or too weak, respectively.[4]

  • Matrix Effects: Components in the biological sample (e.g., plasma proteins, phospholipids) can interfere with the extraction process by binding to the analyte or co-eluting and causing ion suppression in LC-MS analysis.[5]

  • Incomplete Elution: The analyte may be strongly retained on the SPE sorbent, and the elution solvent may not be strong enough to desorb it completely.[4][6]

Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A3: Both SPE and LLE can be effective for extracting fenofibric acid compounds.[7][8]

  • SPE often provides cleaner extracts and can be more easily automated.[7][9] Anion exchange and reversed-phase SPE are common choices for acidic drugs.[10]

  • LLE is a simpler technique that can be very effective, but may be more prone to emulsions and may require larger solvent volumes.[11][12]

The choice depends on the sample matrix, the required level of cleanliness, and available laboratory equipment.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: My recovery of this compound is low when using a reversed-phase (e.g., C18) SPE protocol.

SPE_Troubleshooting_Reversed_Phase start Low Recovery with Reversed-Phase SPE check_pH Is sample pH < pKa (approx. 2.5-3.0)? start->check_pH adjust_pH Adjust sample pH to 2 units below pKa with a weak acid (e.g., formic or phosphoric acid). check_pH->adjust_pH No check_wash Is analyte eluting during the wash step? check_pH->check_wash Yes adjust_pH->check_pH weaker_wash Decrease organic content in the wash solvent. check_wash->weaker_wash Yes check_elution Is elution solvent strong enough? check_wash->check_elution No weaker_wash->check_elution stronger_elution Increase organic content or add a modifier (e.g., NH4OH) to the elution solvent to ionize the analyte. check_elution->stronger_elution No check_sorbent Consider sorbent overload or matrix effects. check_elution->check_sorbent Yes end Improved Recovery stronger_elution->end remedy_sorbent Decrease sample load, use a larger sorbent mass, or incorporate a phospholipid removal step. check_sorbent->remedy_sorbent remedy_sorbent->end

Detailed Steps & Solutions:

Potential Cause Troubleshooting Step Explanation
Incorrect Sample pH Acidify the sample to a pH at least 2 units below the pKa of this compound (i.e., pH < 2.5).At a low pH, the carboxylic acid group is protonated and the molecule is neutral, allowing for better retention on the nonpolar C18 sorbent.
Premature Elution During Wash Step Decrease the percentage of organic solvent in the wash solution.A wash step that is too strong (too much organic solvent) can cause the analyte to elute along with the interferences.[4][13]
Incomplete Elution Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) or by adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to ionize the analyte, making it more polar and easier to elute from the reversed-phase sorbent.[6]The elution solvent must be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent.[4]
Sorbent Overload or Matrix Effects Reduce the sample volume, increase the mass of the SPE sorbent, or incorporate a phospholipid removal step in your sample preparation.Exceeding the binding capacity of the sorbent will lead to breakthrough during sample loading. Phospholipids from plasma can also interfere with retention and elution.[5]

Problem: My recovery of this compound is low when using an anion exchange SPE protocol.

SPE_Troubleshooting_Anion_Exchange start Low Recovery with Anion Exchange SPE check_pH_load Is sample pH > pKa (approx. 5.5-6.0)? start->check_pH_load adjust_pH_load Adjust sample pH to 2 units above pKa to ensure the analyte is anionic. check_pH_load->adjust_pH_load No check_wash_ion Is the ionic strength of the wash solution too high? check_pH_load->check_wash_ion Yes adjust_pH_load->check_pH_load weaker_wash_ion Decrease the salt concentration or use a milder buffer in the wash solution. check_wash_ion->weaker_wash_ion Yes check_elution_pH Is the elution solvent pH low enough to neutralize the analyte? check_wash_ion->check_elution_pH No weaker_wash_ion->check_elution_pH adjust_elution_pH Decrease the pH of the elution solvent (e.g., add formic or acetic acid) to neutralize the analyte and disrupt ionic interaction. check_elution_pH->adjust_elution_pH No end_ion Improved Recovery check_elution_pH->end_ion Yes adjust_elution_pH->end_ion

Detailed Steps & Solutions:

Potential Cause Troubleshooting Step Explanation
Incorrect Sample pH for Loading Adjust the sample pH to be at least 2 units above the pKa of this compound (i.e., pH > 5.5).For anion exchange, the analyte must be in its deprotonated, anionic form to bind to the positively charged sorbent.[10]
Premature Elution During Wash Step Ensure the wash solution has a low ionic strength and a pH that maintains the analyte's negative charge.A wash solution with a high salt concentration can disrupt the ionic interaction and cause the analyte to elute prematurely.
Incomplete Elution Elute with a solvent that has a pH at least 2 units below the analyte's pKa (i.e., pH < 2.5) or contains a high concentration of a competing anion.To elute from an anion exchanger, the analyte's negative charge must be neutralized by lowering the pH, or a stronger anion must be introduced to displace the analyte from the sorbent.[6]
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: My recovery of this compound is low after performing LLE.

LLE_Troubleshooting start Low Recovery with LLE check_pH Is aqueous phase pH < pKa (approx. 2.5-3.0)? start->check_pH adjust_pH Acidify the aqueous sample to 2 units below pKa to neutralize the analyte. check_pH->adjust_pH No check_solvent Is the organic solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_pH change_solvent Test alternative water-immiscible organic solvents with varying polarities (e.g., ethyl acetate (B1210297), MTBE, hexane/isopropanol mixtures). check_solvent->change_solvent No check_emulsion Is an emulsion forming? check_solvent->check_emulsion Yes end Improved Recovery change_solvent->end break_emulsion Add salt (salting out), centrifuge, or use a gentler mixing technique. check_emulsion->break_emulsion Yes check_volume Is the organic to aqueous phase ratio optimal? check_emulsion->check_volume No break_emulsion->check_volume adjust_volume Increase the volume of the organic solvent. check_volume->adjust_volume No check_volume->end Yes adjust_volume->end

Detailed Steps & Solutions:

Potential Cause Troubleshooting Step Explanation
Incorrect Aqueous Phase pH Acidify the aqueous sample to a pH at least 2 units below the pKa of this compound (i.e., pH < 2.5).The analyte must be in its neutral, protonated form to be soluble in the organic extraction solvent.[2][3]
Suboptimal Organic Solvent Test different water-immiscible organic solvents. A mixture of solvents can also be effective. For fenofibric acid, successful extractions have been reported with mixtures like n-hexane and ethyl acetate, or n-hexane, dichloromethane, and isopropanol.[8][11][12]The polarity of the organic solvent should be matched to the analyte to maximize partitioning.
Emulsion Formation To break an emulsion, try adding a small amount of salt to the aqueous phase ("salting out"), centrifuging the sample, or using a gentler mixing technique instead of vigorous shaking.Emulsions can form at the interface of the two liquid phases, trapping the analyte and preventing complete phase separation.
Insufficient Phase Ratio Increase the volume of the organic solvent relative to the aqueous sample.A higher volume of organic solvent can improve extraction efficiency, especially if the partition coefficient of the analyte is not very high.[3]

Experimental Protocols

Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from plasma using a C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water (pH ≈ 2.7).

  • Sample Loading:

    • Pre-treat the plasma sample by adding an equal volume of 4% phosphoric acid to precipitate proteins. Centrifuge and collect the supernatant.

    • Adjust the pH of the supernatant to approximately 2.5-3.0 with formic acid.

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • A second wash with a mild organic solvent (e.g., 5-10% methanol in water with 0.1% formic acid) can be used to remove less polar interferences.

  • Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile. To improve recovery, a small amount of ammonium hydroxide (B78521) (e.g., 2%) can be added to the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general method for extracting this compound from plasma.

  • Sample Preparation: To 500 µL of plasma, add an internal standard and 50 µL of 1 M HCl to acidify the sample.

  • Extraction:

    • Add 2 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate (9:1, v/v) or methyl tert-butyl ether (MTBE)).

    • Vortex for 1-2 minutes.

  • Phase Separation: Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

Quantitative Data Summary

The following tables summarize reported recovery data for fenofibric acid under various extraction conditions. These can be used as a starting point for optimizing the recovery of this compound.

Table 1: Solid-Phase Extraction Recovery of Fenofibric Acid

SPE MethodSample MatrixKey ParametersReported Recovery (%)Reference
Anion ExchangeHuman Serum-Not specified, but method was successful for quantification[10]
Reversed-Phase (C18)Human PlasmaElution with methanol and phosphoric acid~100%[7][14]
Protein PrecipitationHuman PlasmaMethanol precipitation86.2 - 88.2%[15]

Table 2: Liquid-Liquid Extraction Recovery of Fenofibric Acid

Extraction Solvent(s)Sample MatrixReported Recovery (%)Reference
n-hexane:ethyl acetate (90:10, v/v)Human Serum84.8%[11][12]
n-hexane:dichloromethane:isopropanol (100:50:5, v/v/v)Rat Plasma90.3 - 94.7%[8]
Ethyl AcetateHuman Plasma79.8%[14]

References

Technical Support Center: Preventing Isotopic Back-Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. Isotopic back-exchange, the unintended replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment, can significantly compromise experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern?

Isotopic back-exchange is a chemical process where deuterium atoms on a deuterated standard are swapped with protons (hydrogen atoms) from the solvent or sample matrix.[1] This phenomenon is a significant issue in quantitative analysis as it leads to a decrease in the mass of the internal standard, which can result in the inaccurate quantification of the analyte.[1]

Q2: What are the primary factors that contribute to isotopic back-exchange?

The rate and extent of isotopic back-exchange are primarily influenced by four key factors:

  • pH: Both acidic and basic conditions can catalyze back-exchange. The minimum rate of exchange for many compounds occurs in a slightly acidic environment.[2][3][4]

  • Temperature: Higher temperatures accelerate the rate of back-exchange.[2]

  • Solvent: Protic solvents, such as water and methanol, which have O-H or N-H bonds, can readily donate protons and thus facilitate back-exchange.[5] Aprotic solvents, like acetonitrile (B52724), lack these bonds and are generally preferred.[5]

  • Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups are more susceptible to exchange.[1]

Q3: How can I minimize isotopic back-exchange during my experiments?

Minimizing back-exchange requires careful control of experimental conditions. Key strategies include:

  • pH Control: Maintain the pH of your solutions within a range where the exchange rate is at its minimum, typically around pH 2.5-3 for many compounds.[2][3][4]

  • Temperature Control: Perform sample preparation, storage, and analysis at low temperatures (e.g., 4°C) to slow down the kinetics of the exchange reaction.[2]

  • Solvent Selection: Whenever possible, use aprotic solvents like acetonitrile for the preparation and storage of deuterated standards. If aqueous solutions are necessary, minimize the time the standard is in the protic solvent.

  • Label Position: Select internal standards where the deuterium labels are located on stable, non-exchangeable positions of the carbon skeleton.[6]

  • Rapid Analysis: Minimize the time between sample preparation and analysis to reduce the opportunity for back-exchange to occur.

Troubleshooting Guides

This section addresses common problems encountered during experiments that may be related to isotopic back-exchange.

Problem 1: Decreasing internal standard signal over an analytical run.

  • Possible Cause: Back-exchange is occurring in the autosampler. The standard may be exchanging with protons from the sample matrix or residual moisture in the solvent over time.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to slow down the exchange process.

    • Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.

    • Solvent Stability: Evaluate the stability of the standard in the mobile phase over time. If the mobile phase is promoting exchange, consider adjusting its composition or pH, if compatible with your chromatography.

Problem 2: Appearance of a peak corresponding to the unlabeled analyte in a sample containing only the deuterated standard.

  • Possible Cause: This is a strong indicator of back-exchange, where the deuterated standard is losing its deuterium labels and converting to the unlabeled form. It could also indicate the presence of the unlabeled analyte as an impurity in the standard.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Consult the Certificate of Analysis (CoA) for the isotopic purity of your standard. If necessary, verify the purity using high-resolution mass spectrometry (HRMS).[7]

    • Assess Back-Exchange: Perform a stability study by incubating the deuterated standard in the sample matrix and mobile phase under your experimental conditions. Monitor the increase in the unlabeled analyte signal over time.

    • Optimize Conditions: If back-exchange is confirmed, implement the prevention strategies outlined in the FAQ section (control pH, temperature, and solvent).

Problem 3: Split or distorted peak shape for the deuterated internal standard.

  • Possible Cause: While several chromatographic issues can cause peak splitting, in the context of deuterated standards, it can sometimes be related to the presence of isotopologues with different numbers of deuterium atoms that may have slightly different chromatographic behavior. It can also be caused by contamination or column issues.

  • Troubleshooting Steps:

    • Check for Contamination: Inject a blank solvent to ensure the system is clean. Contamination in the injector or column can lead to peak distortion.[8][9]

    • Column Health: A void in the column packing or a blocked frit can cause peak splitting.[9] Try flushing the column or replacing it if the problem persists.

    • Solvent Mismatch: Ensure the solvent in which your sample is dissolved is compatible with the mobile phase. A strong solvent mismatch can cause peak distortion.

    • Confirm Isotopic Distribution: Analyze the standard by itself to confirm its isotopic distribution. If there are significant populations of partially deuterated species, this could contribute to peak broadening or splitting.

Data Presentation

The following tables summarize the impact of key experimental parameters on the stability of deuterated standards.

Table 1: Influence of pH on Deuterium Back-Exchange

pHRelative Rate of Back-ExchangeStabilityRecommendation
< 2IncreasesLowAvoid strongly acidic conditions unless necessary for chromatography.
2.5 - 3.0 Minimum High Optimal pH range for minimizing back-exchange. [2][3][4]
3.0 - 7.0Gradually IncreasesModerate to HighGenerally acceptable for many applications.
> 7.0Significantly IncreasesLowAvoid neutral to basic conditions, especially with prolonged storage.

Table 2: Influence of Temperature on Deuterium Back-Exchange

TemperatureRelative Rate of Back-ExchangeRecommendation
≤ 4°C Low Recommended for storage of solutions and in autosamplers. [2]
Room Temperature (~20-25°C)ModerateMinimize exposure time. Not recommended for long-term storage of solutions.
> 30°CHighAvoid. Can lead to significant and rapid back-exchange.

Table 3: Influence of Solvent Type on Deuterium Back-Exchange

Solvent TypeExample(s)Potential for Back-ExchangeRecommendation
Aprotic Acetonitrile, Tetrahydrofuran (THF) Low Preferred solvents for stock and working solutions.
ProticWater, Methanol, EthanolHighMinimize use. If necessary, prepare solutions fresh and use them quickly.[5]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of Deuterated Standards

Objective: To prepare accurate and stable stock and working solutions of deuterated internal standards while minimizing the risk of back-exchange.

Materials:

  • Deuterated standard (solid or oil)

  • High-purity aprotic solvent (e.g., LC-MS grade acetonitrile or methanol)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen aprotic solvent and gently swirl to dissolve the standard completely.

  • Dilution: Once dissolved, dilute the solution to the mark with the same solvent.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at the recommended temperature, typically -20°C for long-term storage.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent as needed. It is recommended to prepare working solutions fresh, especially at low concentrations.

Protocol 2: Assessing the Stability of a Deuterated Standard in a Sample Matrix

Objective: To evaluate the stability of a deuterated internal standard under the specific conditions of the analytical method.

Materials:

  • Deuterated internal standard working solution

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Time Zero (T0) Samples: Spike a known concentration of the deuterated standard into the blank matrix. Immediately process these samples according to your established analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Incubated Samples: Spike the same concentration of the deuterated standard into additional aliquots of the blank matrix. Incubate these samples under conditions that mimic your entire experimental workflow (e.g., at room temperature for the duration of sample preparation, in the autosampler at a specific temperature).

  • Analysis:

    • Analyze the T0 samples immediately by LC-MS/MS.

    • At various time points (e.g., 2, 4, 8, 24 hours), process and analyze the incubated samples.

  • Data Evaluation:

    • Monitor the peak area of the deuterated standard and the peak area of the corresponding unlabeled analyte in all samples.

    • Calculate the ratio of the unlabeled analyte peak area to the deuterated standard peak area for each time point.

    • An increase in this ratio over time indicates that back-exchange is occurring. The internal standard is generally considered stable if the change is within a predefined acceptance criterion (e.g., ±15%).

Mandatory Visualizations

experimental_workflow Experimental Workflow to Minimize Back-Exchange cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis start Start: Obtain Deuterated Standard prep_stock Prepare Stock Solution (Aprotic Solvent, Low Temp) start->prep_stock Equilibrate to RT prep_work Prepare Fresh Working Solution prep_stock->prep_work Dilute as needed spike Spike into Sample (Controlled pH & Temp) prep_work->spike process Sample Processing (Minimize Time) spike->process autosampler Autosampler (Cooled, ≤ 4°C) process->autosampler lcms LC-MS/MS Analysis (Rapid Gradient) autosampler->lcms end End: Accurate Data lcms->end

Caption: Workflow for handling deuterated standards to minimize back-exchange.

troubleshooting_logic Troubleshooting Isotopic Back-Exchange Issues cluster_solutions Potential Solutions start Inconsistent Results or Anomalous Peaks Observed check_purity Verify Isotopic Purity (CoA, HR-MS) start->check_purity check_back_exchange Perform Stability Study (Incubate in Matrix) start->check_back_exchange check_chromatography Evaluate Chromatography (Peak Shape, Co-elution) start->check_chromatography new_standard Select Standard with Stable Label Position check_purity->new_standard Impurity Detected optimize_ph Adjust pH to 2.5-3 check_back_exchange->optimize_ph Back-Exchange Confirmed lower_temp Lower Temperature (≤ 4°C) check_back_exchange->lower_temp change_solvent Switch to Aprotic Solvent check_back_exchange->change_solvent check_chromatography->optimize_ph Poor Peak Shape lcms_analysis lcms_analysis optimize_ph->lcms_analysis Re-analyze lower_temp->lcms_analysis change_solvent->lcms_analysis new_standard->lcms_analysis

Caption: Logical workflow for troubleshooting back-exchange related issues.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of fenofibric acid and its deuterated internal standard (d6-IS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the liquid-liquid extraction of fenofibric acid and its d6-internal standard.

Question: Why am I observing low recovery for both fenofibric acid and the d6-internal standard?

Answer:

Low recovery of both the analyte and the internal standard often points to a systemic issue with the extraction procedure. Several factors could be at play:

  • Incorrect pH of the Aqueous Sample: Fenofibric acid is an acidic drug. To ensure it is in a non-ionized state for efficient extraction into an organic solvent, the pH of the sample should be acidified to approximately 2 pH units below its pKa (the pKa of fenofibric acid is around 4.8). Insufficient acidification will lead to the analyte remaining in the aqueous phase.

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical. A solvent that is too polar may not efficiently extract the non-polar fenofibric acid, while a solvent that is too non-polar may not be effective either. Mixtures of solvents are often used to fine-tune the polarity.

  • Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure thorough vortexing for a sufficient duration to maximize the surface area for mass transfer.

  • Phase Separation Issues: Incomplete separation of the aqueous and organic layers can lead to carryover of the aqueous phase, which contains unextracted analyte.

Question: My recovery for the d6-internal standard is acceptable, but the fenofibric acid recovery is low and variable. What could be the cause?

Answer:

This scenario suggests a problem specific to the fenofibric acid molecule, potentially related to its interaction with the biological matrix.

  • Protein Binding: Fenofibric acid is known to be highly protein-bound in plasma. If the protein is not sufficiently disrupted, the analyte will not be available for extraction. The use of a protein precipitation step prior to LLE is crucial. Acetonitrile (B52724) is a common choice for this purpose as it serves as both a protein precipitating agent and an extraction solvent.[1]

  • Analyte Instability: While fenofibric acid is generally stable, degradation could be a factor under certain conditions (e.g., extreme pH, elevated temperature). Ensure that sample processing is performed under appropriate conditions.

Question: I am experiencing emulsion formation at the interface of the aqueous and organic layers. How can I resolve this?

Answer:

Emulsion formation is a common challenge in LLE, particularly with biological samples that contain lipids and proteins.[2] Here are several strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversion or rocking to mix the phases.[2]

  • Centrifugation: Spinning the sample at high speed can help to break the emulsion and compact the interface.

  • Salting Out: Adding a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and help force the separation of the layers.[2]

  • Solvent Modification: Adding a small amount of a more polar solvent (e.g., isopropanol) to the organic phase can sometimes help to disrupt the emulsion.[3][4]

  • Filtration: Passing the mixture through a glass wool plug or a phase separation filter can help to break the emulsion and separate the layers.[2]

Frequently Asked Questions (FAQs)

Q1: What is a suitable organic solvent for the liquid-liquid extraction of fenofibric acid?

A1: Several solvent systems have been successfully used. The choice depends on the specific requirements of the method (e.g., selectivity, volatility). Some common options include:

  • Acetonitrile: Often used in a single-step extraction where it also serves to precipitate plasma proteins.[1]

  • Ethyl Acetate (B1210297): A moderately polar solvent that has shown good recovery for fenofibric acid.[5][6]

  • Mixture of n-hexane, dichloromethane, and isopropanol (B130326) (e.g., 100:50:5, v/v/v): This mixture offers a balance of polarities for effective extraction.[3][4]

  • Mixture of n-hexane and ethyl acetate (e.g., 90:10, v/v): This combination has also been reported to yield good recovery.[7][8]

Q2: What is the role of the d6-internal standard and why is it important?

A2: A deuterated internal standard, such as fenofibric acid-d6, is a form of the analyte where some hydrogen atoms have been replaced by deuterium. It is considered the "gold standard" for quantitative analysis using mass spectrometry for several reasons:

  • Similar Physicochemical Properties: It behaves almost identically to the analyte during extraction and ionization, compensating for variations in sample preparation and instrument response.

  • Mass Difference: The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Accurate Quantification: By comparing the signal of the analyte to the known concentration of the internal standard, a precise and accurate quantification can be achieved.

Q3: How can I optimize the pH of my sample for fenofibric acid extraction?

A3: Fenofibric acid is a weak acid with a pKa of approximately 4.8.[6] To ensure that it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa. Acidifying the sample to a pH of 2-3 with an acid like hydrochloric acid or phosphoric acid is a common practice.[5][6]

Experimental Protocols

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction

This method is suitable for plasma samples and utilizes acetonitrile for both protein precipitation and extraction.[1]

  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the d6-internal standard working solution.

  • Protein Precipitation/Extraction: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Direct Liquid-Liquid Extraction with Solvent Mixture

This protocol is a classic LLE method using a mixture of organic solvents.[3][4]

  • Sample Preparation: To 100 µL of rat plasma in a glass tube, add the d6-internal standard.

  • pH Adjustment: Add a small volume of acid (e.g., 1N HCl) to acidify the sample to pH ~3.

  • Solvent Addition: Add 1 mL of the extraction solvent mixture (n-hexane:dichloromethane:isopropanol, 100:50:5, v/v/v).

  • Extraction: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on fenofibric acid extraction.

Parameter Value Reference
Recovery of Fenofibric Acid 90.3-94.7%[3]
73.8–75.4%[1]
79.8%[5]
84.8%[7][8]
Recovery of Internal Standard 83.3% (diclofenac)[3]
85.9% (fenofibric acid-d6)[1]
Method Extraction Solvent(s) Internal Standard Matrix Reference
UPLC-MS/MSAcetonitrile2-chloro fenofibric acid-d6Human Plasma[1]
LC-MS/MSn-hexane-dichloromethane-isopropanolDiclofenac acidRat Plasma[3]
HPLC-UVEthyl acetate4'-chloro-5-fluro-2-hydroxybenzophenoneHuman Plasma[5]
HPLCn-hexane and ethylacetateNot specifiedHuman Serum[7][8]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample add_is Add d6-Internal Standard start->add_is acidify Acidify Sample (pH 2-3) add_is->acidify add_solvent Add Organic Solvent acidify->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Fenofibric Acid.

Troubleshooting_Tree cluster_both_low Both Analyte & IS Low cluster_analyte_low Only Analyte Low cluster_emulsion_solutions Emulsion Solutions start Low Analyte Recovery? check_ph Incorrect pH? start->check_ph Yes check_protein Incomplete Protein Precipitation? start->check_protein Only Analyte emulsion Emulsion Formation? start->emulsion No check_solvent Wrong Solvent? check_ph->check_solvent check_mixing Insufficient Mixing? check_solvent->check_mixing success Optimized Extraction check_mixing->success check_stability Analyte Instability? check_protein->check_stability check_stability->success gentle_mix Gentle Mixing emulsion->gentle_mix Yes centrifuge_emulsion Centrifugation gentle_mix->centrifuge_emulsion salt_out Salting Out centrifuge_emulsion->salt_out salt_out->success

Caption: Troubleshooting Decision Tree for LLE of Fenofibric Acid.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Fenofibric Acid Utilizing 2-Chloro Fenofibric Acid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of fenofibric acid in biological matrices, with a particular focus on the utilization of 2-Chloro Fenofibric Acid-d6 as an internal standard (IS). Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate (B1672516). Accurate and precise quantification of fenofibric acid is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.

Comparison of Bioanalytical Methods

The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the determination of fenofibric acid, highlighting the use of different internal standards.

Table 1: LC-MS/MS Method Parameters for Fenofibric Acid Analysis

ParameterMethod 1 (using this compound)Method 2 (using Fenofibric Acid-d6)Method 3 (using Diclofenac acid)
Internal Standard This compound[1]Fenofibric Acid-d6[1][2]Diclofenac acid[1]
Matrix Human Plasma[1]Human EDTA Plasma[1][2]Rat Plasma[1]
Extraction Method Acetonitrile (B52724) Precipitation[1]Solid Phase Extraction (SPE)[1][2]Liquid-Liquid Extraction (LLE)[1]
Chromatographic Column ACE, 50 mm, 5 micron, 2.1 mm ID[1]Discovery C18, 50 x 4.6 mm, 5 µm[1][2]Discovery C18, 50 x 2.1 mm, 5 µm[1]
Mobile Phase Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[1]0.2% Formic Acid in Water:Acetonitrile (35:65, v/v)[1][2]Not specified
Flow Rate 1 mL/min[1]Not specifiedNot specified
Ionization Mode ESI Negative[2]ESI Negative[2]ESI Negative[1]
MRM Transition (Analyte) Not specifiedm/z 317.1 → 230.9[1][2]m/z 317 → 213[1]
MRM Transition (IS) Not specifiedm/z 322.9 → 230.8[1][2]m/z 294 → 250[1]

Table 2: Bioanalytical Method Validation Data

Validation ParameterMethod 1 (using this compound)Method 2 (using Fenofibric Acid-d6)Method 3 (using Diclofenac acid)
Linearity Range (µg/mL) 0.05–20[1]0.150–20.383[1]Not specified
Lower Limit of Quantification (LLOQ) (µg/mL) 0.05[1]0.150[1]Not specified
Accuracy (%) 91–112[1]Within ±2.8 of nominal[1]Not specified
Precision (CV%) < 13 (Within- and Between-day)[1]< 2.5 (Intra- and Inter-run)[1]Not specified
Recovery (%) Not specified73.8–75.4 (Analyte), 85.9 (IS)[1]Not specified
Matrix Effect Not specifiedNot specifiedNot specified

Experimental Protocols

Method 1: Using this compound as Internal Standard

This method was developed for the quantification of fenofibric acid in human plasma.

1. Sample Preparation (Acetonitrile Precipitation):

  • To 100 µL of human plasma, add an appropriate amount of this compound internal standard solution.

  • Add acetonitrile for protein precipitation.

  • Vortex mix the samples.

  • Centrifuge to pellet the precipitated proteins.

  • Inject a small volume (2 µL) of the supernatant onto the LC-MS/MS system.[1]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: ACE, 50 mm, 5 micron, 2.1 mm ID.[1]

  • Mobile Phase: Isocratic elution with Water:Methanol:Formic Acid (35:65:0.1, v/v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Using Fenofibric Acid-d6 as Internal Standard

This method provides chromatographic resolution of fenofibric acid from its acyl glucuronide metabolite in human EDTA plasma.

1. Sample Preparation (Solid Phase Extraction):

  • Condition a polymer-based, hydrophilic-lipophilic balanced SPE cartridge.

  • Load the plasma sample to which fenofibric acid-d6 has been added.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[1][2]

2. LC-MS/MS Conditions:

  • LC System: A suitable HPLC or UPLC system.

  • Column: Discovery C18, 50 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: 0.2% Formic Acid in Water:Acetonitrile (35:65, v/v).[1][2]

  • Mass Spectrometer: API 3000 mass spectrometer or equivalent.[2]

  • Ionization: ESI in negative mode.[2]

  • Detection: MRM with transitions m/z 317.1 → 230.9 for fenofibric acid and m/z 322.9 → 230.8 for fenofibric acid-d6.[1][2]

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (Negative Mode) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the bioanalytical method validation of fenofibric acid.

Signaling_Pathway Fenofibrate Fenofibrate (Prodrug) Hydrolysis Esterase Hydrolysis in Plasma Fenofibrate->Hydrolysis Fenofibric_Acid Fenofibric Acid (Active Metabolite) Hydrolysis->Fenofibric_Acid Glucuronidation Glucuronidation in Liver Fenofibric_Acid->Glucuronidation Acyl_Glucuronide Fenofibric Acid Acyl Glucuronide Glucuronidation->Acyl_Glucuronide Excretion Renal Excretion Acyl_Glucuronide->Excretion

Caption: Metabolic pathway of fenofibrate to fenofibric acid and its subsequent metabolism.

References

A Head-to-Head Comparison of Internal Standards for Fenofibric Acid Quantification: Is 2-Chloro Fenofibric Acid-d6 the Superior Choice?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative assays. This guide provides an objective comparison of 2-Chloro Fenofibric Acid-d6 against other commonly used internal standards, supported by experimental data from various studies.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, but be distinguishable by the detector. Isotopically labeled analogs of the analyte are often considered the gold standard. This guide will delve into the performance of this compound and other alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the predominant technique for fenofibric acid quantification.

Performance Comparison of Fenofibric Acid Internal Standards

The following table summarizes the performance characteristics of various internal standards used in the LC-MS/MS analysis of fenofibric acid, as reported in a selection of scientific literature.

Internal StandardAnalyteSample PreparationLinearity Range (µg/mL)Precision (%RSD)Accuracy (%)Recovery (%)
This compound Fenofibric AcidAcetonitrile (B52724) Precipitation[1][2][3]0.05 - 20[1][2]< 13 (within- and between-day)[1][2]91 - 112[1][2]Not explicitly reported
Fenofibric Acid-d6Fenofibric AcidSolid Phase Extraction[3]0.150 - 20.383[3]< 2.5 (intra- and inter-run)[3]± 2.8[3]85.9[3]
Fenofibric Acid-d6Fenofibric AcidProtein Precipitation[4]0.05 - 6[4]< 12 (intra- and inter-day)[4]97.65 - 111.63[4]93 - 101[4]
Diclofenac AcidFenofibric AcidLiquid-Liquid Extraction[5]0.005 - 1.250[5]< 8.2 (intra- and inter-day)[5]-0.9 to 2.1[5]83.3[5]
BezafibrateFenofibric AcidMethanol Precipitation[6]0.05 - 30[6]< 2.7 (intra-day), < 2.5 (inter-day)[6]4.5 to 6.9[6]> 86.2[6]
Mefenamic AcidFenofibric AcidLiquid-Liquid Extraction[7]0.05 - 7.129[7]< 9.3 (intra- and inter-day)[7]Within 9.3% of nominal[7]52.6[7]
4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB)Fenofibric AcidLiquid-Liquid Extraction[1]Not explicitly for LC-MS/MSNot explicitly for LC-MS/MSNot explicitly for LC-MS/MSNot explicitly for LC-MS/MS
CarbamazepineFenofibric AcidLiquid-Liquid Extraction[8]0.50 - 20.0[8]9.78 - 11.6 (inter-day), 0.22 - 17.4 (intra-day)[8]87 - 115[8]69[8]

Key Considerations for Internal Standard Selection

This compound demonstrates excellent performance with a wide linear range and acceptable precision and accuracy.[1][2] As a deuterated analog of a closely related chemical structure, it is expected to have very similar extraction and ionization properties to fenofibric acid, making it a highly suitable internal standard.

Fenofibric Acid-d6 is another excellent choice, being an isotopically labeled version of the analyte itself.[3][4][9] This generally ensures the most comparable behavior during the analytical process. The data presented showcases high precision, accuracy, and recovery.[3][4]

Structurally unrelated internal standards , such as Diclofenac Acid, Bezafibrate, Mefenamic Acid, and Carbamazepine, have also been successfully used.[5][6][7][8] While they can provide acceptable quantitative results, they may not perfectly compensate for variations in sample preparation and matrix effects due to differences in their physicochemical properties compared to fenofibric acid. For instance, the recovery of Mefenamic Acid was reported to be significantly lower than that of fenofibric acid.[7]

Experimental Methodologies

Below are detailed protocols from the cited literature for the analysis of fenofibric acid using different internal standards.

Method 1: Using this compound Internal Standard[1][2]
  • Sample Preparation: Protein precipitation. To 100 µL of human plasma, acetonitrile containing this compound is added.

  • Chromatography: ACE C18 column (50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v).

  • Flow Rate: 1 mL/min.

  • Detection: Tandem mass spectrometry (details on transitions not specified in the abstract).

Method 2: Using Fenofibric Acid-d6 Internal Standard[3]
  • Sample Preparation: Solid Phase Extraction (SPE) using hydrophilic-lipophilic balanced cartridges.

  • Chromatography: Discovery C18 column (50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.2% formic acid solution/acetonitrile (35:65, v/v).

  • Detection: API 3000 mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Fenofibric Acid Transition: m/z 317.1 → 230.9

    • Fenofibric Acid-d6 Transition: m/z 322.9 → 230.8

Method 3: Using Diclofenac Acid Internal Standard[5]
  • Sample Preparation: Liquid-liquid extraction with N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).

  • Chromatography: Discovery C18 column (50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol-water-formic acid (75:25:0.25, v/v/v).

  • Detection: ESI-MS/MS in negative ion mode.

    • Fenofibric Acid Transition: m/z 317 → 213

    • Diclofenac Acid Transition: m/z 294 → 250

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of fenofibric acid in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the bioanalysis of fenofibric acid.

Signaling Pathway of Fenofibric Acid

Fenofibric acid, the active metabolite of fenofibrate, primarily exerts its therapeutic effects by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARa_Signaling FA Fenofibric Acid PPARa PPARα FA->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes with RXR and binds to RXR RXR Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism leads to

Caption: The PPARα signaling pathway activated by fenofibric acid.

References

Assessing Accuracy and Precision with 2-Chloro Fenofibric Acid-d6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of 2-Chloro Fenofibric Acid-d6 as an internal standard against other commonly used alternatives, supported by experimental data from validated analytical methods.

Performance Comparison of Internal Standards

The selection of an internal standard that closely mimics the analyte of interest throughout sample preparation and analysis is critical for reliable quantification. Deuterated standards like this compound are often considered the gold standard due to their similar physicochemical properties to the analyte. The following tables summarize the performance of analytical methods utilizing this compound and other internal standards for the determination of fenofibric acid in biological matrices.

Table 1: Method Performance using this compound as Internal Standard

ParameterResultMethodMatrix
Linearity (r²) 0.9984UPLC-MS/MSRat Plasma
Intra-day Precision (%CV) < 12%UPLC-MS/MSRat Plasma
Inter-day Precision (%CV) < 12%UPLC-MS/MSRat Plasma
Intra-day Accuracy (%) < 7.2%UPLC-MS/MSRat Plasma
Inter-day Accuracy (%) 97.65 - 111.63UPLC-MS/MSRat Plasma
Recovery (%) 93 - 101UPLC-MS/MSRat Plasma
Intra-run Imprecision (%) < 2.5LC-ESI-MS/MSHuman Plasma
Inter-run Imprecision (%) < 2.5LC-ESI-MS/MSHuman Plasma
Inaccuracy (%) ±2.8LC-ESI-MS/MSHuman Plasma
Recovery (Analyte) (%) 73.8 - 75.4LC-ESI-MS/MSHuman Plasma
Recovery (IS) (%) 85.9LC-ESI-MS/MSHuman Plasma

Table 2: Method Performance using Alternative Internal Standards

Internal StandardParameterResultMethodMatrix
Mefenamic AcidLinearity (r²) > 0.99UPLC-ESI-MS/MSHuman Plasma
Intra-day Precision (%) < 9.3UPLC-ESI-MS/MSHuman Plasma
Inter-day Precision (%) < 9.3UPLC-ESI-MS/MSHuman Plasma
Accuracy (%) Within 9.3UPLC-ESI-MS/MSHuman Plasma
Recovery (Analyte) (%) 66.7UPLC-ESI-MS/MSHuman Plasma
Recovery (IS) (%) 52.6UPLC-ESI-MS/MSHuman Plasma
BezafibrateLinearity (r²) ≥ 0.996UHPLC-MS/MSHuman Plasma
Intra-day Precision (%CV) < 2.7UHPLC-MS/MSHuman Plasma
Inter-day Precision (%CV) < 2.5UHPLC-MS/MSHuman Plasma
Accuracy (RE%) 4.5 - 6.9UHPLC-MS/MSHuman Plasma
4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB)Linearity (r²) 0.9988HPLC-UVHuman Plasma
Recovery (%) 79.8HPLC-UVHuman Plasma

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are representative protocols for the analysis of fenofibric acid using this compound and an alternative internal standard.

Protocol 1: UPLC-MS/MS Method with this compound[1]

This method is designed for the determination of fenofibric acid in rat plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex mix the sample.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex again and then centrifuge to pellet the precipitated protein.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Gradient: A time-based gradient is used to separate the analyte and internal standard.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Transitions:

    • Fenofibric Acid: m/z 317.1 → 230.9[1][2]

    • This compound: m/z 322.9 → 230.8[1][2]

Protocol 2: UPLC-ESI-MS/MS Method with Mefenamic Acid[4]

This method provides an alternative for the determination of fenofibric acid in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of human plasma, add the internal standard, mefenamic acid.[3]

  • Perform a one-step liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3]

  • Mobile Phase: Isocratic elution with a suitable mobile phase.

  • Flow Rate: 0.2 mL/min[3]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI)[3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[3]

Visualizing Analytical Workflows

Diagrams can clarify complex experimental processes and relationships.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Biological Matrix (Plasma) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow for fenofibric acid analysis using this compound.

G cluster_IS Internal Standard (IS) Selection cluster_criteria Key Performance Indicators IS_Choice Choice of Internal Standard Accuracy Accuracy IS_Choice->Accuracy Precision Precision IS_Choice->Precision Recovery Recovery IS_Choice->Recovery Linearity Linearity IS_Choice->Linearity Selectivity Selectivity IS_Choice->Selectivity

Caption: Relationship between internal standard choice and analytical performance metrics.

References

Establishing Linearity for Fenofibric Acid Assays Using a Deuterated Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity of an analytical method is a critical step in bioanalytical method validation. This guide provides a comparative overview of establishing linearity for the quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), using a deuterated internal standard. The primary method discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique commonly employed for this purpose.

Comparison of Linearity Parameters for Fenofibric Acid Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a linear regression analysis of the calibration curve. The following table summarizes linearity data from various validated methods for fenofibric acid quantification.

Analytical Method Internal Standard Linearity Range (ng/mL) Correlation Coefficient (r²) Regression Equation Reference
UPLC-MS/MSFenofibric acid-D650 - 60000.9984Not Specified[1]
UHPLC-MS/MSBezafibrate50 - 30,000≥ 0.996y = 14.5x + 0.00352[2]
HPLC-UVSulindac250 - 20,000Not SpecifiedNot Specified[3]
HPLC-UV1-Napthyl acetic acid500 - 40,000Not SpecifiedNot Specified[4]
RP-HPLCNot Specified60,000 - 140,0000.9999Not Specified[5]
UHPLC-UVFluvastatin100 - 10,000≥ 0.9993Not Specified[6]

Note: The use of a deuterated internal standard, such as Fenofibric acid-D6, is highly recommended for LC-MS/MS-based assays. This is because a stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, leading to more accurate and precise quantification by correcting for variability in sample preparation and instrument response.

Experimental Protocols

A detailed experimental protocol for establishing the linearity of a fenofibric acid assay using a deuterated standard is provided below. This protocol is based on a validated UPLC-MS/MS method.[1]

Preparation of Stock and Working Solutions
  • Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol (B129727).

  • Fenofibric Acid-D6 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of fenofibric acid-D6 and dissolve it in 1 mL of methanol.

  • Fenofibric Acid Working Standards: Serially dilute the fenofibric acid stock solution with methanol to prepare working standard solutions at concentrations of 50, 100, 150, 250, 500, 750, 1000, 2000, 2500, 4000, and 6000 ng/mL.[1]

  • Internal Standard Working Solution (1 µg/mL): Dilute the fenofibric acid-D6 stock solution with methanol to obtain a concentration of 1 µg/mL.[1]

Preparation of Calibration Curve Standards in Plasma
  • To 50 µL of blank rat plasma, add 50 µL of each fenofibric acid working standard solution.

  • Add 50 µL of the internal standard working solution (fenofibric acid-D6, 1 µg/mL) to each tube.

  • Vortex mix the samples.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix again and then centrifuge the samples.

  • Transfer the supernatant for analysis by UPLC-MS/MS.

UPLC-MS/MS Analysis
  • Chromatographic Column: Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 μm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[1]

    • B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode.

    • Fenofibric Acid Transitions: m/z 318.95 → 138.88 and 318.95 → 120.85.[1]

    • Fenofibric Acid-D6 Transition: m/z 324.93 → 110.82.[1]

Construction of the Calibration Curve and Evaluation of Linearity
  • Construct the calibration curve by plotting the peak area ratio of fenofibric acid to the internal standard (fenofibric acid-D6) against the nominal concentration of fenofibric acid.

  • Perform a linear regression analysis on the calibration curve.

  • The linearity of the method is demonstrated if the correlation coefficient (r²) is typically ≥ 0.99. The acceptance criteria for the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[7]

Visualizations

Experimental Workflow for Establishing Assay Linearity

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock_ffa Prepare Fenofibric Acid Stock Solution working_ffa Prepare Fenofibric Acid Working Standards stock_ffa->working_ffa stock_is Prepare Deuterated IS Stock Solution working_is Prepare IS Working Solution stock_is->working_is spike_plasma Spike Blank Plasma with Working Standards & IS working_ffa->spike_plasma working_is->spike_plasma precipitate Protein Precipitation (Acetonitrile) spike_plasma->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract inject Inject into UPLC-MS/MS extract->inject acquire Acquire Data (MRM) inject->acquire plot Plot Peak Area Ratio vs. Concentration acquire->plot regress Perform Linear Regression plot->regress evaluate Evaluate r² and Back-Calculated Concentrations regress->evaluate

Caption: Workflow for establishing the linearity of a fenofibric acid assay.

Logical Relationship of Calibration Curve Construction and Linearity Assessment

G cluster_inputs Inputs cluster_measurement Measurement cluster_calculation Calculation cluster_evaluation Evaluation known_conc Known Analyte Concentrations peak_area_analyte Measure Analyte Peak Area known_conc->peak_area_analyte is_conc Constant IS Concentration peak_area_is Measure IS Peak Area is_conc->peak_area_is ratio Calculate Peak Area Ratio (Analyte/IS) peak_area_analyte->ratio peak_area_is->ratio calibration_curve Construct Calibration Curve ratio->calibration_curve linearity Assess Linearity (r², regression) calibration_curve->linearity

Caption: Constructing a calibration curve to assess assay linearity.

References

A Head-to-Head Battle: LC-MS/MS vs. LC-UV for the Analysis of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for fenofibric acid quantification.

In the realm of bioanalysis and pharmaceutical quality control, the accurate quantification of active metabolites is paramount. Fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate (B1672516), is no exception. Its therapeutic efficacy is directly linked to its concentration in biological matrices. This guide provides a detailed comparison of two common analytical techniques for fenofibric acid analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography with Ultraviolet detection (LC-UV). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance: A Tale of Two Techniques

The choice between LC-MS/MS and LC-UV often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each method based on published validation data.

LC-MS/MS Method Performance
ParameterReported Values
Linearity Range 0.05 - 6000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.05 - 50 ng/mL[1][2]
Lower Limit of Detection (LOD) 3.0 ng/mL[1]
Accuracy 91% - 112%[2]
Precision (CV%) < 15%[1][2]
Recovery 73.8% - 98%[1][3]
LC-UV Method Performance
ParameterReported Values
Linearity Range 100 - 10000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 100 ng/mL[4]
Lower Limit of Detection (LOD) 30 - 40 ng/mL[4]
Accuracy 82.0% - 104.9%[5]
Precision (CV%) < 5%[4]
Recovery 79.8% - 91.29%[4][5]

As the data illustrates, LC-MS/MS generally offers superior sensitivity with a significantly lower LLOQ compared to LC-UV. This makes it the method of choice for applications requiring the measurement of very low concentrations of fenofibric acid, such as in pharmacokinetic studies with low dosage forms or in matrices with significant interference. LC-UV, while less sensitive, provides excellent accuracy and precision within its linear range and can be a cost-effective and robust alternative for routine analysis of samples with higher concentrations, such as in pharmaceutical formulations.

Experimental Protocols: A Step-by-Step Guide

The following are representative experimental protocols for the analysis of fenofibric acid using LC-MS/MS and LC-UV.

LC-MS/MS Method Protocol

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 50 µL of an internal standard working solution (e.g., fenofibric acid-d6).[1]

  • Vortex mix the sample.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.[1]

  • Vortex again and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 3 µL[1]

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for fenofibric acid and its internal standard.

LC-UV Method Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add an internal standard solution.[5]

  • Add 3 mL of an extraction solvent (e.g., ethyl acetate) and 1 mL of 1 M HCl.[5]

  • Vortex for 5 minutes and then centrifuge for 5 minutes at 5,500 x g.[5]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

2. Liquid Chromatography:

  • Column: Symmetry Shield™ RP18 (150 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v).[5]

  • Flow Rate: 1 mL/min[5]

  • Injection Volume: 25 µL[5]

3. UV Detection:

  • Wavelength: 284 nm or 287 nm[4][5]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and LC-UV methods.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (200 µL) (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UPLC Separation (C18 Column) supernatant->lc msms Tandem Mass Spectrometry (MRM Detection) lc->msms

LC-MS/MS experimental workflow for fenofibric acid analysis.

LC_UV_Workflow cluster_prep Sample Preparation cluster_analysis LC-UV Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Ethyl Acetate & HCl (Liquid-Liquid Extraction) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (5 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc HPLC Separation (RP18 Column) reconstitute->lc uv UV Detection (284-287 nm) lc->uv

LC-UV experimental workflow for fenofibric acid analysis.

Conclusion: Making an Informed Decision

Both LC-MS/MS and LC-UV are powerful techniques for the quantification of fenofibric acid.

  • LC-MS/MS is the undisputed champion of sensitivity and selectivity . Its ability to detect and quantify fenofibric acid at very low concentrations makes it indispensable for pharmacokinetic and bioequivalence studies, especially when dealing with complex biological matrices.

  • LC-UV offers a robust, cost-effective, and straightforward solution for applications where high sensitivity is not a critical requirement. It is well-suited for the analysis of pharmaceutical dosage forms and for routine quality control testing.

Ultimately, the choice between these two methods will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, available instrumentation, and budgetary considerations. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals.

References

Performance of 2-Chloro Fenofibric Acid-d6 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is critical for developing robust and reliable quantification methods. This guide provides a comparative overview of the performance of 2-Chloro Fenofibric Acid-d6 as an internal standard in various biological matrices, primarily focusing on plasma, and contrasts its performance with other commonly used internal standards.

Overview of Internal Standards for Fenofibric Acid Analysis

The gold standard for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard of the analyte. This is because a SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate correction for experimental variability. For fenofibric acid, several deuterated and non-deuterated internal standards have been employed.

  • This compound: A deuterated analog of a closely related compound.

  • Fenofibric Acid-d6: A deuterated analog of the analyte itself.

  • Non-deuterated analogs: Compounds with similar chemical structures and properties, such as Mefenamic Acid and 4'-chloro-5-fluro-2-hydroxybenzophenone (CFHB).

Performance Comparison in Human Plasma

The majority of published methods for fenofibric acid quantification are in human plasma. The following tables summarize the performance of analytical methods using this compound and other internal standards in this matrix.

Table 1: Performance of LC-MS/MS Methods for Fenofibric Acid Quantification in Human Plasma
ParameterThis compound[1]Fenofibric Acid-d6[2][3]Mefenamic Acid[4]
Linearity Range (µg/mL) 0.05 - 200.05 - 60.05 - 7.129
Correlation Coefficient (r²) > 0.99> 0.9984Not Reported
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.050.05
Intra-day Precision (%CV) < 13< 12< 9.3
Inter-day Precision (%CV) < 13< 12< 9.3
Accuracy (%) 91 - 11297.65 - 111.63Within 9.3% of nominal
Recovery (%) Not Reported93 - 10166.7

As demonstrated in the table, methods using this compound and Fenofibric Acid-d6 show comparable and excellent performance in terms of linearity, sensitivity, precision, and accuracy, adhering to regulatory guidelines for bioanalytical method validation. The use of a non-deuterated internal standard like Mefenamic Acid can also yield a validated method, though the recovery for the internal standard may differ more significantly from the analyte.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and analysis of fenofibric acid in human plasma using different internal standards.

Protocol 1: Protein Precipitation using this compound

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard solution (this compound).

    • Precipitate proteins by adding acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.[1]

  • LC-MS/MS Conditions:

    • Column: ACE C18 (50 x 2.1 mm, 5 µm)

    • Mobile Phase: Isocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v)

    • Flow Rate: 1 mL/min

    • Detection: Tandem mass spectrometry

Protocol 2: Protein Precipitation using Fenofibric Acid-d6

This protocol is similar to the one above, highlighting the interchangeability of deuterated internal standards in this sample preparation method.

  • Sample Preparation:

    • To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric Acid-d6 internal standard solution.

    • Mix the sample, and add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant for analysis.[2]

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)

    • Mobile Phase: Water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

Protocol 3: Liquid-Liquid Extraction using Mefenamic Acid

This method involves more steps but can result in a cleaner sample extract compared to protein precipitation.

  • Sample Preparation:

    • To 250 µL of human plasma, add the internal standard solution (Mefenamic Acid).

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the UPLC-MS/MS system.[4]

  • UPLC-MS/MS Conditions:

    • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Mobile Phase: Isocratic elution

    • Flow Rate: 0.2 mL/min

    • Detection: Tandem mass spectrometry

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflows for the different sample preparation techniques described.

G cluster_0 Protein Precipitation Workflow plasma Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex_centrifuge Vortex & Centrifuge add_acn->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Fenofibric Acid Analysis.

G cluster_1 Liquid-Liquid Extraction Workflow plasma_lle Start: Plasma Sample (250 µL) add_is_lle Add Internal Standard (Mefenamic Acid) plasma_lle->add_is_lle add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is_lle->add_solvent vortex_centrifuge_lle Vortex & Centrifuge add_solvent->vortex_centrifuge_lle collect_organic Collect Organic Layer vortex_centrifuge_lle->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_lle Inject into UPLC-MS/MS reconstitute->inject_lle

Caption: Liquid-Liquid Extraction Workflow for Fenofibric Acid Analysis.

Conclusion

The selection of an internal standard is a critical decision in the development of a bioanalytical method. For the quantification of fenofibric acid in biological matrices, particularly plasma, this compound has been demonstrated to be a high-performing internal standard, yielding results comparable to the more commonly used Fenofibric Acid-d6. Both deuterated standards are preferable to non-deuterated analogs as they more effectively compensate for matrix effects and other sources of analytical variability. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific requirements of the study, such as throughput, required sensitivity, and the complexity of the matrix. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement a robust and reliable method for the bioanalysis of fenofibric acid.

References

Determining the Lower Limit of Quantification (LLOQ) for Fenofibric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing a reliable lower limit of quantification (LLOQ) is a critical step in the bioanalytical method validation for fenofibric acid, the active metabolite of fenofibrate (B1672516). A robust LLOQ ensures that the analytical method is sensitive enough to accurately and precisely measure low concentrations of the analyte in biological matrices, which is essential for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of various analytical methods for determining the LLOQ of fenofibric acid, complete with experimental data and detailed protocols.

Fenofibric acid, chemically known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is the active moiety responsible for the lipid-lowering effects of fenofibrate.[1][2] Fenofibrate itself is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to fenofibric acid.[3] Therefore, bioanalytical methods are developed to quantify fenofibric acid in biological samples like plasma.

Comparison of Analytical Methods for LLOQ Determination

The determination of fenofibric acid in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the LLOQ values obtained by different validated methods.

Analytical TechniqueMatrixLLOQ (ng/mL)Key Methodological FeaturesReference
UHPLC-UVRat Plasma100Isocratic elution with methanol-water mobile phase.[1][4]
HPLC-UVHuman Plasma50Liquid-liquid extraction with ethyl acetate.[5]
UPLC-MS/MSRat Plasma50Protein precipitation for sample preparation.[2]
UPLC-ESI-MS/MSHuman Plasma50Liquid-liquid extraction.[6]
LC-MS/MSRat Plasma5Liquid-liquid extraction with a mixture of n-hexane, dichloromethane, and isopropanol.[7]
LC-MS/MSHuman Plasma500Liquid-liquid extraction with ethyl acetate.[8]
UHPLC-MS/MSHuman Plasma50Protein precipitation.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols for two common approaches for fenofibric acid quantification.

UHPLC-UV Method

This method is suitable for studies where high sensitivity is not the primary requirement.

  • Sample Preparation: To 50 µL of rat plasma, 50 µL of an internal standard solution is added. The mixture is deproteinized by adding 200 µL of acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.[2]

  • Chromatographic Conditions:

    • Column: Acquity® BEH C18 column.[1]

    • Mobile Phase: An isocratic mixture of methanol (B129727) and water (65:35, v/v).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Detection: UV detection at 284 nm.[1][4]

    • Run Time: Approximately 2.5 minutes.[1]

  • LLOQ Determination: The LLOQ is established as the lowest concentration on the calibration curve where the response is at least five times the response of the blank matrix and can be quantified with a precision of ≤20% and an accuracy of 80-120%.[9]

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring the measurement of low concentrations of fenofibric acid.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add an internal standard (e.g., diclofenac (B195802) acid).[7]

    • Perform liquid-liquid extraction with a mixture of n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).[7]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: Reversed-phase Discovery C18 column (2.1 × 50 mm, 5 µm).[7]

    • Mobile Phase: An isocratic mixture of methanol, water, and formic acid (75:25:0.25, v/v/v).[7]

    • Flow Rate: 0.4 mL/min.[8]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: For fenofibric acid, m/z 317 → m/z 213.[7]

  • LLOQ Determination: The LLOQ is determined as the lowest standard on the calibration curve, which can be measured with a signal-to-noise ratio of at least 10 and meets the criteria of precision (coefficient of variation ≤ 20%) and accuracy (within ±20% of the nominal concentration).[10][11]

Visualizing the LLOQ Determination Workflow

The following diagram illustrates the general workflow for determining the LLOQ of fenofibric acid, from sample preparation to data analysis, in accordance with regulatory guidelines.

LLOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_eval Data Evaluation & LLOQ Confirmation cluster_guidelines Regulatory Guidelines start Spike Blank Matrix with Fenofibric Acid at Low Concentrations prep_qc Prepare LLOQ QC Samples (at least 5 replicates) start->prep_qc analysis Analyze Samples using Validated Bioanalytical Method (e.g., LC-MS/MS) prep_qc->analysis cal_curve Prepare Calibration Curve Standards (including proposed LLOQ) cal_curve->analysis eval_sn Signal-to-Noise Ratio > 10 (for instrumental methods) analysis->eval_sn eval_precision Precision (%CV) ≤ 20% eval_sn->eval_precision eval_accuracy Accuracy within 80-120% eval_precision->eval_accuracy lloq_confirm LLOQ Confirmed eval_accuracy->lloq_confirm guidelines ICH M10, FDA, and EMA guidelines inform acceptance criteria.

Caption: Workflow for LLOQ Determination of Fenofibric Acid.

This guide provides a foundational understanding of the methodologies involved in determining the LLOQ for fenofibric acid. The choice of the analytical method should be guided by the specific requirements of the study, including the desired sensitivity and the nature of the biological matrix. Adherence to regulatory guidelines throughout the method validation process is paramount to ensure data integrity and reliability.

References

A Comparative Guide to Fenofibric Acid Assays: Intra- and Inter-Day Precision and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), is critical for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comparative overview of the intra- and inter-day precision and accuracy of commonly employed analytical methods for fenofibric acid determination, supported by experimental data from published studies.

This comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented herein is compiled from various scientific publications, offering a comprehensive look at the performance of these methods.

Data Presentation: A Side-by-Side Look at Assay Performance

The following tables summarize the intra- and inter-day precision and accuracy data for different fenofibric acid assays. Precision is expressed as the coefficient of variation (%CV), which indicates the degree of variability of measurements, while accuracy is represented as the percentage of recovery of the known concentration.

Table 1: Intra-Day Precision and Accuracy of Fenofibric Acid Assays

Analytical MethodConcentration (ng/mL)Precision (%CV)Accuracy (%)
HPLC-UV 50 (LLOQ)16.982.0
1204.6104.3
12004.898.5
82005.299.1
UHPLC-UV 2501.50 - 4.2096.00 - 100.00
50001.50 - 4.2096.00 - 100.00
LC-MS/MS 50 (LLOQ)< 11.9197.65 - 111.63
150< 11.9197.65 - 111.63
2500< 11.9197.65 - 111.63
4500< 11.9197.65 - 111.63
LC-MS/MS 0.5 µg/mL (LLOQ)17.487 - 115
1.5 µg/mL0.2287 - 115
8.0 µg/mL4.5887 - 115
15.0 µg/mL2.6887 - 115
LC-MS/MS 5 (LLOQ)< 8.2-0.9 to 2.1
10< 8.2-0.9 to 2.1
500< 8.2-0.9 to 2.1
1000< 8.2-0.9 to 2.1

LLOQ: Lower Limit of Quantification

Table 2: Inter-Day Precision and Accuracy of Fenofibric Acid Assays

Analytical MethodConcentration (ng/mL)Precision (%CV)Accuracy (%)
HPLC-UV 50 (LLOQ)17.295.0
1204.4104.9
12004.999.8
82005.8100.5
UHPLC-UV 250< 596.39 - 100.00
5000< 596.39 - 100.00
LC-MS/MS 50, 150, 2500, 4500< 1297.65 - 111.63
LC-MS/MS 0.5 µg/mL (LLOQ)11.687 - 115
1.5 µg/mL9.7887 - 115
8.0 µg/mL10.487 - 115
15.0 µg/mL10.187 - 115
LC-MS/MS 5 (LLOQ)< 8.2-0.9 to 2.1
10< 8.2-0.9 to 2.1
500< 8.2-0.9 to 2.1
1000< 8.2-0.9 to 2.1

Experimental Protocols: A Look Under the Hood

The performance of any assay is intrinsically linked to its methodology. Below are summaries of the experimental protocols for the cited fenofibric acid assays.

HPLC-UV Method[1]
  • Sample Preparation: A liquid-liquid extraction method was employed. To 500 µL of plasma, an internal standard (IS) was added, followed by vortexing. After the addition of ethyl acetate (B1210297) and 1 M HCl, the mixture was vortexed and centrifuged. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: Symmetry Shield™ RP18 (150×4.60 mm), 5 µm[1]

    • Mobile Phase: Acetonitrile (B52724): 0.02 M phosphoric acid (50:50 v/v)[1]

    • Flow Rate: 1 mL/min[1]

    • Detection: UV at 287 nm[2]

    • Injection Volume: 25 µL[1]

UHPLC-UV Method[3][4]
  • Sample Preparation: Not explicitly detailed in the provided abstract, but likely involves protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Acquity® BEH C18[3][4]

    • Mobile Phase: Methanol–water (65:35, v/v)[3][4]

    • Flow Rate: 0.3 ml/min[3][4]

    • Detection: UV at 284 nm[3][4]

LC-MS/MS Method 1[5]
  • Sample Preparation: Protein precipitation was used. To 50 µL of rat plasma, 50 µL of fenofibric acid working solution and 50 µL of an isotope-labeled internal standard (fenofibric acid-D6) were added. After mixing, 200 µL of acetonitrile was added to precipitate proteins.[5]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 μm)[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

    • Flow Rate: 0.3 mL/min[5]

    • Detection: Mass spectrometry (details not specified in the abstract).

LC-MS/MS Method 2[6]
  • Sample Preparation: A one-step liquid-liquid extraction was performed using 500 µL of human plasma with ethyl acetate. The organic layer was evaporated and the residue reconstituted.[6]

  • Chromatographic Conditions:

    • Column: X-Terra MS C-18 (4.6 mm x 50 mm, 5.0 µm)[6]

    • Mobile Phase: 0.05 M formic acid:acetonitrile (45:55, v/v)[6]

    • Flow Rate: 0.40 ml/min[6]

    • Detection: API-3000LC-MS/MS in multiple reaction-monitoring (MRM) mode with electrospray ionization.[6]

LC-MS/MS Method 3[7]
  • Sample Preparation: Liquid-liquid extraction with a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v).[7]

  • Chromatographic Conditions:

    • Column: Discovery C18 (2.1 × 50 mm, 5 µm)[7]

    • Mobile Phase: Methanol-water-formic acid (75:25:0.25, v/v/v)[7]

    • Detection: ESI MS/MS in negative ion mode.[7]

Mandatory Visualization

The following diagram illustrates a typical workflow for assessing the intra- and inter-day precision and accuracy of a bioanalytical method for fenofibric acid.

G cluster_prep Preparation cluster_intraday Intra-Day Assessment (Day 1) cluster_interday Inter-Day Assessment (Multiple Days) stock Prepare Fenofibric Acid Stock Solution qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) stock->qc_samples analysis1 Analyze Multiple Replicates of each QC Level qc_samples->analysis1 Spike into Blank Plasma calc1 Calculate Mean, SD, and %CV (Precision) Calculate %Accuracy analysis1->calc1 analysis2 Repeat Analysis on Subsequent Days analysis1->analysis2 Repeat for n days result1 result1 calc1->result1 Intra-Day Results calc2 Calculate Overall Mean, SD, and %CV (Precision) Calculate Overall %Accuracy analysis2->calc2 result2 result2 calc2->result2 Inter-Day Results

Caption: Workflow for Precision and Accuracy Assessment.

Conclusion

Both HPLC-UV and LC-MS/MS methods can provide reliable quantification of fenofibric acid. LC-MS/MS assays generally offer higher sensitivity, allowing for lower limits of quantification.[6][7] The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The data presented in this guide, in conjunction with the detailed experimental protocols, can assist researchers in selecting the most appropriate assay for their needs and in developing and validating their own methods according to international guidelines.[8][9]

References

A Comparative Guide to Internal Standards for Fenofibric Acid Quantification: Fenofibric Acid-d6 vs. 2-chloro Fenofibric Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), is critical for pharmacokinetic, bioequivalence, and clinical studies. The choice of a suitable internal standard is paramount for robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of two commonly used deuterated internal standards: fenofibric acid-d6 and 2-chloro fenofibric acid-d6.

Performance Data Comparison

The selection of an internal standard is often dictated by its ability to mimic the analyte of interest during sample preparation and analysis, thereby compensating for variability. Both fenofibric acid-d6 and this compound are utilized to ensure accuracy and precision in the quantification of fenofibric acid. Below is a summary of their performance characteristics as reported in various studies.

Fenofibric Acid-d6:
ParameterValueMatrixMethod
Linearity Range0.5-200 ng/mLHuman EDTA PlasmaUPLC-MS/MS
Correlation Coefficient (r²)0.993Human EDTA PlasmaUPLC-MS/MS
Recovery73.8–85.9%Human EDTA PlasmaLC-MS/MS
Intra- & Inter-day Precision< 2.5%Human EDTA PlasmaLC-MS/MS
Intra- & Inter-day AccuracyWithin ±2.8%Human EDTA PlasmaLC-MS/MS
Linearity Range50-6000 ng/mLRat PlasmaUPLC-MS/MS
Correlation Coefficient (r²)0.9984Rat PlasmaUPLC-MS/MS
Precision (CV)< 11.91%Rat PlasmaUPLC-MS/MS
Accuracy97.65-111.63%Rat PlasmaUPLC-MS/MS
Recovery93-101%Rat PlasmaUPLC-MS/MS
This compound:
ParameterValueMatrixMethod
Linearity Range0.05–20 µg/mLHuman PlasmaLC-MS/MS & LC-UV
Within- & Between-day Precision< 13%Human PlasmaLC-MS/MS & LC-UV
Accuracy91-112%Human PlasmaLC-MS/MS & LC-UV

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating the performance of these internal standards.

Method Using Fenofibric Acid-d6

A validated UPLC-MS/MS method for the determination of fenofibric acid in rat plasma utilized fenofibric acid-d6 as an internal standard.[1]

  • Sample Preparation: Protein precipitation was employed. To 50 µL of rat plasma, 50 µL of fenofibric acid working solution and 50 µL of fenofibric acid-d6 internal standard solution were added. The mixture was vortexed, followed by the addition of 200 µL of acetonitrile (B52724) to precipitate proteins.[1]

  • Chromatographic Separation: An Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 μm) was used for separation. The mobile phase consisted of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A flow rate of 0.3 mL/min was maintained.[1]

  • Mass Spectrometry: Detection was performed using a mass spectrometer with electrospray ionization (ESI) in positive mode.[1] The multiple reaction monitoring (MRM) transitions for fenofibric acid and fenofibric acid-d6 were m/z 317.1 → 230.9 and m/z 322.9 → 230.8, respectively, in negative ion mode in a separate study.[2][3]

Another method for human EDTA plasma involved solid-phase extraction (SPE).[3][4]

  • Sample Preparation: SPE was performed using polymer-based, hydrophilic-lipophilic balanced cartridges.[3][4]

  • Chromatographic Separation: A Discovery C18 column (4.6 × 50 mm, 5 μm) was used with a mobile phase of 0.2% formic acid solution/acetonitrile (35:65, v/v).[3][4]

Method Using this compound

A high-throughput method for determining fenofibric acid in human plasma was developed using this compound as the internal standard.[2]

  • Sample Preparation: A single-step protein precipitation was used. 100 µL of human plasma was extracted with acetonitrile.[2][4]

  • Chromatographic Separation: An ACE C18 column (50 mm, 5 micron) was used. For LC-MS/MS, the inner diameter was 2.1 mm. The mobile phase was an isocratic mixture of water:methanol:formic acid (35:65:0.1, v/v/v) at a flow rate of 1 mL/min.[2][4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with ESI operating in positive ionization mode was used for detection and quantification. Data acquisition was performed in MRM mode.[4]

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Internal Standard (Fenofibric Acid-d6 or This compound) plasma->is_spike extraction Extraction (Protein Precipitation or SPE) is_spike->extraction supernatant Collect Supernatant/ Eluate extraction->supernatant injection Inject into UPLC/HPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI-MS/MS, MRM Mode) separation->detection quantification Quantification (Analyte/IS Peak Area Ratio) detection->quantification results Pharmacokinetic/ Bioanalytical Results quantification->results

Caption: Bioanalytical workflow for fenofibric acid quantification.

G cluster_elimination Elimination Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases PhaseII_Metabolites Phase II Metabolites (e.g., Glucuronide Conjugates) Fenofibric_Acid->PhaseII_Metabolites UGTs Renal_Excretion Renal Excretion PhaseII_Metabolites->Renal_Excretion

Caption: Metabolic pathway of fenofibrate to fenofibric acid.

Conclusion

Both fenofibric acid-d6 and this compound have been successfully used as internal standards for the quantification of fenofibric acid in various biological matrices. The choice between them may depend on the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the availability of the standard.

  • Fenofibric acid-d6 is an isotopologue of the analyte, making it an ideal internal standard as it shares very similar physicochemical properties, leading to comparable behavior during extraction and ionization. The provided data shows its successful application with both SPE and protein precipitation, yielding high accuracy and precision.

  • This compound , a close structural analog, has also been shown to be effective. The data indicates its utility in high-throughput methods using a simple protein precipitation step.

Ultimately, the validation data for each internal standard within a specific laboratory's validated method will be the deciding factor for its suitability for a particular study. Both internal standards have demonstrated the ability to support robust and reliable bioanalytical methods for fenofibric acid quantification.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro Fenofibric Acid-d6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-Chloro Fenofibric Acid-d6 must adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations.

Immediate Safety and Handling Considerations

This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. Always handle this compound in its original container and avoid mixing it with other chemical waste. Uncleaned containers should be treated with the same precautions as the product itself.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed disposal company.

  • Consult Local Regulations: Before proceeding, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[2]

  • Segregate the Waste: Keep this compound waste separate from other laboratory waste streams. Do not mix it with non-hazardous materials or other chemical waste.

  • Proper Labeling and Storage: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound." Store the container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the waste by a licensed and qualified hazardous waste management company.[1][3]

  • Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This ensures the complete destruction of the compound and minimizes environmental impact.

Quantitative Toxicity Data

The following table summarizes the available aquatic toxicity and acute oral toxicity data for the non-deuterated analogue, Fenofibric Acid, which is expected to be comparable for this compound.

MetricSpeciesValueExposure TimeReference
LC50Fish0.1 mg/l96 hours
EC50Daphnia magna (Water flea)4.90 mg/l48 hours
LD50 (Oral)Rat1242 mg/kgN/A[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste consult_regulations Consult Local, Regional, and National Regulations start->consult_regulations segregate_waste Segregate Waste in Labeled Container consult_regulations->segregate_waste contact_disposal_co Contact Licensed Hazardous Waste Company segregate_waste->contact_disposal_co prepare_for_pickup Prepare for Pickup: Ensure Proper Documentation contact_disposal_co->prepare_for_pickup incineration Disposal via Incineration with Afterburner and Scrubber prepare_for_pickup->incineration end End: Proper Disposal Complete incineration->end

Disposal workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.